molecular formula C5H10N2O3 B1332730 Glycyl-L-alanine CAS No. 3695-73-6

Glycyl-L-alanine

カタログ番号: B1332730
CAS番号: 3695-73-6
分子量: 146.14 g/mol
InChIキー: VPZXBVLAVMBEQI-VKHMYHEASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gly-Ala is a dipeptide formed from glycine and L-alanine residues. It has a role as a metabolite.

特性

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXBVLAVMBEQI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-56-4
Record name L-Alanine, N-glycyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501316691
Record name Glycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-73-6
Record name Glycyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7GF488BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Glycyl-L-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-alanine is a dipeptide composed of glycine and L-alanine, the two simplest proteinogenic amino acids. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological significance. Detailed experimental protocols for the characterization of this dipeptide are also presented. This guide is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is formed through the condensation of glycine and L-alanine via a peptide bond. Its systematic and molecular identifiers are crucial for unambiguous scientific communication and are summarized below.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is provided in Table 1.

IdentifierValue
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]propanoic acid[1][2]
SMILES String C--INVALID-LINK--NC(=O)CN[1]
InChI InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1[1][2]
InChIKey VPZXBVLAVMBEQI-VKHMYHEASA-N[1][2]
CAS Number 3695-73-6[1][2]
Molecular Formula C5H10N2O3[1][2]
Chemical Structure Diagram

The two-dimensional chemical structure of this compound illustrates the arrangement of its atoms and the peptide bond linking the glycine and L-alanine residues.

Glycyl_L_alanine cluster_glycine Glycine Residue cluster_alanine L-Alanine Residue N1 H₂N C1 CH₂ N1->C1 CO1 C=O C1->CO1 N2 NH CO1->N2 Peptide Bond C2 CH N2->C2 CH3 CH₃ C2->CH3 COOH COOH C2->COOH

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various environments and are essential for its application in research and development.

Summary of Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 2.

PropertyValueReference
Molecular Weight 146.14 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point ~230-235°C (with decomposition)[2][3]
Boiling Point (Predicted) 417.4 ± 30.0 °C[2][3]
pKa 3.15 (at 25°C)[2]
Water Solubility 698.6 g/L (at 24.99°C)[4]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of dipeptides like this compound.

Determination of Melting Point

The melting point of a dipeptide can be determined using Fast Scanning Calorimetry (FSC) to circumvent decomposition that may occur with slower heating methods.[5]

Protocol:

  • A small sample of the dipeptide is placed in the calorimeter.

  • The sample is subjected to a rapid heating and cooling cycle.

  • The melting temperature is identified as the onset temperature of the melting peak in the heat flow curve during the heating step.[4][5]

  • The enthalpy of melting is determined from the area under the melting peak.[5]

Melting_Point_Determination start Start sample_prep Place Dipeptide Sample in Calorimeter start->sample_prep fsc_cycle Apply Fast Scanning Calorimetry Cycle (Rapid Heating/Cooling) sample_prep->fsc_cycle data_acq Record Heat Flow vs. Temperature fsc_cycle->data_acq peak_id Identify Onset Temperature of Melting Peak data_acq->peak_id enthalpy_calc Calculate Enthalpy from Peak Area peak_id->enthalpy_calc end End enthalpy_calc->end

Figure 2: Workflow for Melting Point Determination using FSC.

Determination of Solubility

The solubility of a peptide is determined by its amino acid composition and sequence.

Protocol:

  • Attempt to dissolve a small, known amount of the peptide in deionized water.

  • If the peptide is insoluble, determine its net charge at a neutral pH. This compound is neutral.

  • For neutral peptides, organic solvents such as DMSO, acetonitrile, or methanol can be used to aid dissolution.

  • Sonication can be applied to enhance solubility, but care should be taken to avoid heating and potential degradation of the peptide.

  • The concentration of the dissolved peptide can be determined using techniques like UV-Vis spectrophotometry.

Determination of pKa

The pKa values of a peptide can be determined using methods such as capillary zone electrophoresis (CZE) or NMR spectroscopy.[6][7]

Protocol (using CZE):

  • Prepare a series of background electrolytes with varying pH values.

  • Inject a sample of the dipeptide into the capillary filled with a specific pH buffer.

  • Apply a voltage and measure the electrophoretic mobility of the dipeptide.

  • Repeat the measurement at different pH values.

  • Plot the effective electrophoretic mobility against pH. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7]

Biological Role and Significance

This compound, as a dipeptide, is primarily involved in protein metabolism. It can be hydrolyzed into its constituent amino acids, glycine and L-alanine, which then enter their respective metabolic pathways.

Metabolic Fate

Upon ingestion or cellular uptake, this compound can be cleaved by peptidases into glycine and L-alanine. L-alanine plays a significant role in the Glucose-Alanine Cycle , a crucial metabolic pathway for transporting nitrogen from peripheral tissues to the liver.

In muscle, glucose is metabolized to pyruvate, which can be transaminated by alanine aminotransferase to form L-alanine. This L-alanine is then transported to the liver, where it is converted back to pyruvate. The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the bloodstream.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L Glutamate Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate Glutamate_L->aKG_L

Figure 3: The Glucose-Alanine Cycle.

Conclusion

This compound is a fundamental dipeptide with well-defined chemical and physical properties. Its role as a metabolite, primarily through its constituent amino acids, is of significant interest in understanding cellular metabolism and nitrogen transport. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar dipeptides in various scientific and developmental contexts.

References

An In-Depth Technical Guide on the Biological Role of Glycyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-alanine, a dipeptide composed of glycine and L-alanine, serves as a metabolite and plays a role in various physiological processes. While its primary function is as an intermediate in protein digestion and metabolism, emerging research suggests its involvement in cytoprotection and cellular transport. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its transport, metabolism, and potential roles in cellular signaling. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of associated pathways to facilitate further research and application in drug development.

Introduction

This compound is a simple dipeptide formed from the amino acids glycine and L-alanine.[1] As a product of protein hydrolysis, it is a transient molecule in the gastrointestinal tract and systemic circulation. Its biological significance extends beyond being a mere building block for protein synthesis. This guide delves into the multifaceted roles of this compound, exploring its transport across biological membranes, its metabolic fate, and its potential to influence cellular functions.

Transport and Absorption

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter.[2] While direct kinetic data for this compound binding to PEPT1 is not extensively available, studies on similar dipeptides provide insights into its likely transport mechanism.

Peptide Transporter 1 (PEPT1)

PEPT1 is expressed on the apical membrane of intestinal epithelial cells and facilitates the uptake of a broad range of di- and tripeptides.[2] The transport process is driven by a proton gradient. The affinity of PEPT1 for its substrates can vary widely, with reported Km values ranging from micromolar to millimolar concentrations.[2]

Table 1: Affinity of Various Dipeptides for PEPT1

DipeptideKm (mM)Organism/Cell LineReference
Glycyl-sarcosine0.7 - 2.4Caco-2 cells[3]
L-Alanyl-L-alanine-Piglet jejunum[4]
Phe-Ψ-Ala0.275 ± 0.032HeLa cells (PEPT1-overexpressing)[5]
Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, is a widely used in vitro model to study intestinal drug and peptide absorption.[6]

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 33-35)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, L-glutamine, penicillin, and streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 6.5 (apical) and pH 7.4 (basolateral)

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at an optimal density (e.g., 82,000 cells/cm²).[7]

  • Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every other day.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²). Perform a Lucifer yellow permeability assay to assess paracellular transport.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS (pH 6.5) containing a known concentration of this compound to the apical chamber.

    • Add HBSS (pH 7.4) to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21 days seed->differentiate integrity Check monolayer integrity (TEER) differentiate->integrity add_compound Add this compound to apical side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from basolateral side incubate->sample quantify Quantify with LC-MS/MS sample->quantify calculate Calculate Papp quantify->calculate

Workflow for Caco-2 Permeability Assay

Metabolism and Enzymatic Hydrolysis

Upon absorption, this compound can be hydrolyzed by intracellular dipeptidases into its constituent amino acids, glycine and L-alanine. These amino acids then enter their respective metabolic pathways.

Dipeptidases

Cytosolic dipeptidases are responsible for the hydrolysis of a wide range of dipeptides. The kinetics of this hydrolysis, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding the metabolic fate of this compound.

Table 2: Kinetic Parameters of Dipeptidase Activity on Various Substrates

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)Source
Porcine Intestinal DipeptidaseGlycyl-L-leucine1.3--
Human Intestinal DipeptidaseGlycyl-glycine0.83--

Note: Specific kinetic data for this compound hydrolysis by purified dipeptidases is limited in the available literature.

Metabolic Fate of Glycine and L-alanine
  • Glycine: Can be converted to serine, used in the synthesis of purines, porphyrins, and glutathione, or be degraded via the glycine cleavage system.

  • L-alanine: Plays a key role in the glucose-alanine cycle, where it transports amino groups from muscle to the liver for urea synthesis, while the carbon skeleton is used for gluconeogenesis.[8]

Metabolic Fate of this compound

Metabolism cluster_gly Glycine Metabolism cluster_ala Alanine Metabolism Gly_Ala This compound Dipeptidase Dipeptidase Gly_Ala->Dipeptidase Hydrolysis Glycine Glycine Dipeptidase->Glycine Alanine L-Alanine Dipeptidase->Alanine Serine Serine Glycine->Serine Purines Purines Glycine->Purines Glutathione Glutathione Glycine->Glutathione Pyruvate Pyruvate Alanine->Pyruvate Glucose_Alanine_Cycle Glucose-Alanine Cycle Alanine->Glucose_Alanine_Cycle

Metabolic Fate of this compound

Biological Roles and Cellular Effects

While direct studies on the specific biological roles of this compound are not abundant, the known functions of its constituent amino acids suggest potential areas of influence.

Cytoprotection

Both glycine and L-alanine have been shown to exert cytoprotective effects, particularly in kidney cells, by stabilizing membrane integrity and preventing cell injury.[9] The proposed mechanism involves the inhibition of chloride channels, which prevents ion influx and subsequent cell swelling and lysis.[10] It is plausible that this compound, upon hydrolysis, contributes to this protective effect by increasing the intracellular concentrations of glycine and L-alanine.

Cellular Signaling

Amino acids are increasingly recognized as signaling molecules that can influence various cellular pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis. While high concentrations of glycine have been shown to alter MAPK signaling in the brain, the direct effect of this compound on this pathway requires further investigation.[9]

Drug Development and Applications

The properties of this compound make it a molecule of interest in drug development.

Drug Delivery

The ability of dipeptides to be transported by PEPT1 offers a potential strategy for improving the oral bioavailability of poorly absorbed drugs. By creating a prodrug that links a therapeutic agent to this compound, it may be possible to hijack the PEPT1 transporter for enhanced intestinal absorption.

Prodrug Strategy using this compound

Prodrug Prodrug Drug-Gly-Ala PEPT1 PEPT1 Transporter Prodrug->PEPT1 Transport Intestinal_Cell Intestinal Epithelial Cell PEPT1->Intestinal_Cell Drug Active Drug Intestinal_Cell->Drug Hydrolysis Gly_Ala This compound Intestinal_Cell->Gly_Ala

References

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Glycyl-L-alanine (Gly-Ala), a fundamental dipeptide in biochemical research and pharmaceutical development. It details established chemical and enzymatic synthesis routes, along with robust purification techniques, offering both theoretical understanding and practical experimental protocols.

Synthesis of this compound

The formation of the peptide bond between glycine and L-alanine can be achieved through several distinct strategies, each with its own set of advantages and considerations. The primary methods include solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis.

Chemical Synthesis Strategies

Chemical synthesis of Gly-Ala necessitates the use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence. The choice of protecting group strategy is a critical determinant of the overall synthetic route.

1.1.1. Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical approach that involves carrying out the reaction in a homogeneous solvent system. A common strategy employs the benzyloxycarbonyl (Cbz) group for N-terminal protection of glycine and an ester for the C-terminal protection of L-alanine.

Experimental Protocol: Solution-Phase Synthesis of N-(Benzyloxycarbonyl)-Glycyl-L-alanine Methyl Ester

  • Protection of Glycine: N-(Benzyloxycarbonyl)-glycine (Cbz-Gly-OH) is prepared by reacting glycine with benzyl chloroformate under basic conditions.

  • Protection of L-alanine: L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) is prepared by reacting L-alanine with thionyl chloride in methanol.

  • Activation of Cbz-Gly-OH: Cbz-Gly-OH (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to activate the carboxyl group.

  • Coupling Reaction: H-Ala-OMe·HCl (1 equivalent) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added to the activated Cbz-Gly-OH solution. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude protected dipeptide, N-Cbz-Gly-L-Ala-OMe.

  • Saponification (optional): If the free acid form is desired, the methyl ester is saponified using a base like sodium hydroxide in a mixture of alcohol and water.

  • Deprotection: The Cbz group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield this compound.[1]

solution_phase_synthesis cluster_glycine Glycine Protection cluster_alanine Alanine Protection cluster_coupling Coupling & Deprotection Glycine Glycine Cbz_Gly Cbz-Gly-OH Glycine->Cbz_Gly Cbz-Cl, Base Alanine L-Alanine Ala_OMe H-Ala-OMe Alanine->Ala_OMe MeOH, SOCl2 Activated_Cbz_Gly Activated Cbz-Gly-OH Cbz_Gly_Ala N-Cbz-Gly-L-Ala-OMe Gly_Ala This compound

Figure 2. Solid-phase peptide synthesis (SPPS) cycle for this compound.

Enzymatic Synthesis

Enzymatic synthesis of dipeptides offers a green and highly stereospecific alternative to chemical methods. Proteases, such as penicillin G acylase, can be used to catalyze the formation of the peptide bond under mild conditions.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Enzyme and Substrate Preparation: Immobilized penicillin G acylase is prepared or obtained commercially. The substrates, a glycine derivative (e.g., glycine methyl ester) as the acyl donor and L-alanine as the nucleophile, are dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 6.5).

  • Enzymatic Reaction: The immobilized enzyme is added to the substrate solution. The reaction is carried out at a controlled temperature (e.g., 35°C) with gentle agitation. [2]The pH is maintained at a constant value by the addition of an acid or base as needed.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the formation of Gly-Ala by HPLC.

  • Enzyme Removal: Once the reaction has reached equilibrium or the desired conversion, the immobilized enzyme is removed by filtration.

  • Product Isolation: The product, Gly-Ala, is isolated from the reaction mixture, typically through purification methods such as chromatography or crystallization as described in the following sections.

Quantitative Data for this compound Synthesis

Synthesis MethodProtecting GroupsCoupling ReagentTypical YieldTypical Purity (Crude)Reference
Solution-PhaseCbz (N-term), OMe (C-term)DCC/BOPGood to HighVariable[1]
Solid-Phase (Fmoc)Fmoc (N-term)HBTU/HATU>70%50-85%[3][4]
EnzymaticNone (esterified acyl donor)Penicillin G AcylaseUp to 50%Variable[2]

Purification of this compound

The crude this compound obtained from synthesis contains various impurities, including unreacted starting materials, byproducts, and in the case of SPPS, truncated or deletion sequences. Therefore, robust purification methods are essential to obtain a high-purity product.

Crystallization

Crystallization is a cost-effective and scalable method for purifying dipeptides. It relies on the differences in solubility between the desired product and impurities in a given solvent system.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: A suitable solvent or solvent mixture is selected in which Gly-Ala has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents include water, ethanol, or mixtures thereof.

  • Dissolution: The crude Gly-Ala is dissolved in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling: The solution is slowly cooled to allow for the formation of crystals. The cooling rate can influence crystal size and purity.

  • Crystal Collection: The crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Crystallization Workflow

crystallization_workflow Crude Crude Gly-Ala Dissolution Dissolution in Hot Solvent Crude->Dissolution Cooling Slow Cooling Dissolution->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Pure Pure Gly-Ala Crystals Drying->Pure

Figure 3. General workflow for the purification of this compound by crystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high-purity peptides. It separates molecules based on their hydrophobicity.

Experimental Protocol: Preparative RP-HPLC of this compound

  • Column and Mobile Phase Selection: A preparative C18 column is typically used. The mobile phase usually consists of two solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). [5][6]2. Method Development (Analytical Scale): An analytical scale separation is first developed to determine the optimal gradient conditions for separating Gly-Ala from its impurities.

  • Sample Preparation: The crude Gly-Ala is dissolved in a small amount of the initial mobile phase composition.

  • Preparative Run: The sample is injected onto the equilibrated preparative column, and a gradient of increasing Solvent B is run to elute the components.

  • Fraction Collection: Fractions are collected as the peaks elute from the column.

  • Purity Analysis: The purity of each fraction is analyzed by analytical HPLC.

  • Pooling and Lyophilization: Fractions containing the pure Gly-Ala are pooled, and the solvent is removed by lyophilization to obtain the final purified product.

Quantitative Data for Preparative HPLC Purification

ParameterTypical Value/RangeFactors Influencing the ParameterReference
Final Peptide Purity>95% to >99%Optimization of HPLC method, fraction collection strategy[5]
Recovery Rate30-70%Crude purity, peptide solubility, loading amount, gradient slope[5]
Loading Capacity (Preparative)1-100 mg per injectionColumn dimensions, particle size, peptide characteristics[5]
Elution Acetonitrile (ACN) %20-60%Peptide hydrophobicity, column chemistry, mobile phase additives[5]
Electrodialysis

Electrodialysis is a membrane-based separation process that is particularly useful for desalting peptide solutions. It utilizes ion-exchange membranes and an electric potential to remove charged impurities (salts) from a solution containing a neutral or zwitterionic species like Gly-Ala at its isoelectric point.

Experimental Protocol: Electrodialysis of this compound Solution

  • System Setup: An electrodialysis stack is assembled with alternating cation and anion exchange membranes between two electrodes.

  • Solution Preparation: The crude Gly-Ala solution is adjusted to its isoelectric point (pI) to minimize its net charge and thus its migration towards the membranes.

  • Electrodialysis Process: The Gly-Ala solution is circulated through the diluate compartments, while an electrolyte solution is circulated through the concentrate compartments. A direct current is applied across the electrodes.

  • Desalination: The salt ions migrate through the ion-exchange membranes into the concentrate stream, leaving the desalted Gly-Ala solution in the diluate stream.

  • Process Monitoring: The conductivity of the diluate stream is monitored to determine the extent of desalination.

  • Product Recovery: The desalted Gly-Ala solution is collected from the diluate stream.

Quantitative Data for Electrodialysis Purification

ParameterTypical Value/RangeFactors Influencing the ParameterReference
Desalination Degree>70%Membrane type, applied voltage, initial salt concentration[7][8]
Amino Acid Loss<10% (optimized)pH of the feed solution, current density[7]

Purification Methods Logic Diagram

purification_methods Crude Crude Gly-Ala Crystallization Crystallization Crude->Crystallization HPLC Preparative HPLC Crude->HPLC Electrodialysis Electrodialysis (for desalting) Crude->Electrodialysis Pure Pure Gly-Ala Crystallization->Pure HPLC->Pure Electrodialysis->Pure (if main impurity is salt)

Figure 4. Overview of purification methods for this compound.

References

Glycyl-L-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-alanine, including its fundamental physicochemical properties, and insights into its biological relevance and applications in research. While this compound is a relatively simple molecule, it serves as an invaluable tool in various scientific disciplines, particularly in the study of peptide transport mechanisms and as a substrate for peptidases. This document summarizes key data and provides illustrative experimental approaches for its investigation.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
CAS Number 3695-73-6[1]
Molecular Formula C₅H₁₀N₂O₃[1]
Molecular Weight 146.14 g/mol [1]
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]propanoic acid[1]
Synonyms Gly-Ala, N-Glycyl-L-alanine[1]

Biological Significance and Research Applications

This compound, a dipeptide formed from glycine and L-alanine, serves as a model substrate in a variety of biological studies. Its primary research applications include:

  • Peptide Transport Studies: Di- and tripeptides are absorbed in the intestine via the peptide transporter 1 (PepT1). This compound is frequently used as a model dipeptide to study the kinetics and specificity of this transporter and others involved in peptide uptake by cells.

  • Enzymatic Assays: It is a substrate for various peptidases, the enzymes responsible for breaking peptide bonds. Assays using this compound can be employed to characterize the activity and inhibition of these enzymes.

  • Drug Delivery Research: The high-capacity intestinal peptide transport system is a target for improving the oral bioavailability of certain drugs. By creating prodrugs that mimic dipeptides like this compound, it is possible to hijack this transport mechanism for enhanced drug absorption.

  • Metabolomics: As a naturally occurring dipeptide, this compound can be a metabolite in various biological systems, and its detection and quantification can be relevant in metabolic studies.

Experimental Methodologies

While specific, detailed protocols for this compound are often developed and optimized in individual laboratories, this section provides an illustrative workflow for a common application: the characterization of dipeptide transport in a cellular model.

General Workflow for a Cellular Dipeptide Transport Assay

The following diagram outlines a typical experimental workflow for investigating the transport of this compound into cultured cells.

G cluster_assay Transport Assay cell_culture Seed cells in multi-well plates cell_growth Culture cells to desired confluency cell_culture->cell_growth wash_cells Wash cells with transport buffer cell_growth->wash_cells add_substrate Incubate with this compound (and potential inhibitors) wash_cells->add_substrate stop_reaction Stop transport by rapid washing with ice-cold buffer add_substrate->stop_reaction cell_lysis Lyse cells to release intracellular contents stop_reaction->cell_lysis quantification Quantify intracellular this compound (e.g., by LC-MS/MS) cell_lysis->quantification data_analysis Data analysis and kinetic modeling quantification->data_analysis

General workflow for a cellular dipeptide transport assay.

Signaling Pathways

Current scientific literature does not point to a specific signaling pathway that is directly initiated or modulated by this compound itself. The biological effects of its constituent amino acids, glycine and L-alanine, are well-documented to be involved in various metabolic and signaling pathways. For instance, L-alanine can influence insulin secretion and cellular metabolism[2]. However, the dipeptide is primarily recognized for its role as a transport substrate rather than a signaling molecule.

The diagram below illustrates a conceptual relationship where this compound's primary interaction is with a peptide transporter, leading to an increase in intracellular amino acid concentration, which may then indirectly influence downstream cellular processes.

G GlyAla Extracellular This compound PepT1 Peptide Transporter (e.g., PepT1) GlyAla->PepT1 Binding & Transport IntraGlyAla Intracellular This compound PepT1->IntraGlyAla Peptidases Intracellular Peptidases IntraGlyAla->Peptidases Hydrolysis AminoAcids Increased Intracellular Glycine & Alanine Peptidases->AminoAcids Downstream Downstream Cellular Processes (Metabolism, etc.) AminoAcids->Downstream

Conceptual pathway of this compound cellular uptake and metabolism.

Conclusion

This compound is a fundamental dipeptide with significant utility in biochemical and pharmaceutical research. Its well-defined physical and chemical properties make it an excellent tool for studying peptide transport and enzyme kinetics. While it is not known to be a direct signaling molecule, its transport and subsequent hydrolysis can impact cellular amino acid pools, thereby indirectly influencing cellular metabolism and other processes. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile dipeptide.

References

Solubility Profile of Glycyl-L-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of the dipeptide Glycyl-L-alanine in aqueous and organic solvent systems. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information is intended to serve as a practical resource for laboratory work involving this compound, facilitating formulation development, and enabling further research into its physicochemical properties.

Introduction

This compound (Gly-Ala), a dipeptide composed of glycine and L-alanine, is a fundamental molecule in biochemical and pharmaceutical research. Its solubility is a critical physicochemical parameter that influences its biological absorption, formulation feasibility, and overall application in various scientific contexts.[1] Understanding the solubility of Gly-Ala in different solvent systems is paramount for its effective use in drug delivery, cell culture, and other biomedical applications. This guide provides an in-depth analysis of its solubility in water and offers insights into its behavior in organic solvents.

Aqueous Solubility of this compound

This compound exhibits high solubility in water. This characteristic is attributed to its polar nature, stemming from the presence of amino and carboxyl groups, which readily form hydrogen bonds with water molecules. The quantitative solubility of this compound in water at different temperatures is summarized in the table below.

Table 1: Quantitative Solubility of this compound in Water

Temperature (°C)Temperature (K)Solubility (g/L)Solubility (mol/kg)
24.99298.14698.6[1][2]Not Reported
25.00298.15Not Reported~4.78[1]

Note: The reported values are from different sources and may have been determined using different experimental methodologies.

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is less extensively documented with precise quantitative data compared to its aqueous solubility. Generally, peptides with a high content of non-polar or polar uncharged amino acids are more soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[3]

Studies have focused on the thermochemical aspects of this compound's dissolution in aqueous mixtures of various organic solvents, including ethanol, 1-propanol, 2-propanol, acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide.[1][4] These studies primarily report on the enthalpies of dissolution and transfer, providing insights into the energetic favorability of solvation in these mixed systems rather than absolute solubility values in the pure organic solvents.[1][4]

For practical laboratory applications, it is recommended to first attempt to dissolve highly hydrophobic peptides in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before diluting with an aqueous buffer.[3]

Experimental Protocols for Solubility Determination

The determination of peptide solubility is a crucial step in its characterization. Several established methods are employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a traditional and straightforward technique for determining solubility.

Methodology:

  • An excess amount of the peptide is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

  • The solvent is evaporated, and the container with the dried solute is weighed again.

  • The solubility is calculated from the mass of the dissolved peptide and the volume of the solvent used.

Photometric (UV-Vis Spectrophotometry) Method

This method is suitable for peptides that possess a chromophore or can be derivatized to produce a colored compound.

Methodology:

  • A calibration curve of absorbance versus concentration is prepared using a series of standard solutions of the peptide in the solvent of interest.

  • A saturated solution is prepared as described in the gravimetric method.

  • After filtration, the saturated solution is diluted to a concentration that falls within the linear range of the calibration curve.

  • The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

  • The concentration of the peptide in the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Fast Scanning Calorimetry (FSC)

For biomolecules like peptides that may decompose upon heating, conventional methods for determining melting properties (which are used in some solubility prediction models) can be unreliable. Fast Scanning Calorimetry (FSC) is an advanced technique that overcomes this limitation.

Methodology:

  • A small sample of the peptide is subjected to very high heating and cooling rates (e.g., up to 20,000 K/s).

  • This rapid scanning allows for the measurement of the melting temperature and enthalpy of fusion before thermal decomposition can occur.

  • These experimentally determined melting properties can then be used as inputs for thermodynamic models, such as PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory), to predict the solubility of the peptide in various solvents.

Powder X-ray Diffraction (PXRD)

To ensure the accuracy of solubility data, it is important to identify the solid-state form of the peptide that is in equilibrium with the saturated solution. PXRD is used for this purpose.

Methodology:

  • After the solubility experiment, the remaining undissolved solid is collected.

  • The solid is analyzed using a powder X-ray diffractometer.

  • The resulting diffraction pattern is compared with the patterns of known crystalline forms of the peptide to confirm its polymorphic identity.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a peptide like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Protocol cluster_photometric Photometric Protocol cluster_hplc HPLC Protocol start Start peptide Weigh excess this compound start->peptide solvent Measure known volume of solvent start->solvent mix Combine peptide and solvent in a sealed vial peptide->mix solvent->mix agitate Agitate at constant temperature (e.g., 24-48h) mix->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter supernatant to obtain saturated solution centrifuge->filter analysis_choice Select Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric photometric Photometric Analysis analysis_choice->photometric Photometric hplc HPLC Analysis analysis_choice->hplc HPLC aliquot_g Take known volume of saturated solution gravimetric->aliquot_g aliquot_p Dilute saturated solution photometric->aliquot_p aliquot_h Dilute saturated solution hplc->aliquot_h evaporate Evaporate solvent aliquot_g->evaporate weigh Weigh dried solute evaporate->weigh calculate_g Calculate solubility (g/L) weigh->calculate_g end End calculate_g->end measure Measure absorbance aliquot_p->measure calculate_p Calculate concentration from calibration curve measure->calculate_p calculate_p->end inject Inject into HPLC aliquot_h->inject calculate_h Calculate concentration from standard curve inject->calculate_h calculate_h->end

Caption: Experimental workflow for peptide solubility determination.

Conclusion

This compound is a highly water-soluble dipeptide, a property that is advantageous for many of its applications. While its solubility in pure organic solvents is not as well-quantified, the available thermochemical data provides valuable insights into its behavior in aqueous-organic mixtures. The selection of an appropriate experimental protocol for solubility determination is critical for obtaining accurate and reliable data. This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to support their research and development endeavors.

References

Glycyl-L-alanine: A Key Dipeptide Metabolite in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-alanine (Gly-Ala) is a dipeptide composed of glycine and L-alanine. As a product of protein digestion and endogenous protein turnover, Gly-Ala serves as a metabolite that intersects with various fundamental biochemical pathways. Its transport into cells is primarily mediated by proton-coupled oligopeptide transporters, and its subsequent hydrolysis by intracellular peptidases releases glycine and L-alanine, which then enter their respective metabolic fates. While not a direct signaling molecule in the classical sense, the metabolic flux of this compound and its constituent amino acids can influence key cellular signaling networks, including the mTORC1 and AMPK pathways, which are central regulators of cell growth, metabolism, and homeostasis. This technical guide provides a comprehensive overview of this compound's role in biochemical pathways, details experimental protocols for its quantification, and visualizes its metabolic context through signaling and workflow diagrams.

Introduction

Dipeptides, the smallest class of peptides, are increasingly recognized for their roles beyond simple protein building blocks. This compound, a dipeptide formed from the amino acids glycine and L-alanine, is a key metabolite in mammalian systems[1]. It is generated through the digestion of dietary proteins and the breakdown of endogenous proteins. The absorption and cellular uptake of this compound are facilitated by specific transport systems, and its subsequent breakdown provides a source of amino acids for various metabolic processes. Understanding the biochemical journey of this compound is crucial for researchers in nutrition, metabolism, and drug development, as it sheds light on amino acid homeostasis and its influence on cellular signaling.

Biochemical Pathways Involving this compound

The metabolic journey of this compound involves its transport across cellular membranes, its enzymatic breakdown, and the entry of its constituent amino acids into central metabolic pathways.

Transport of this compound

The uptake of di- and tripeptides, including this compound, from the intestinal lumen and their reabsorption in the kidneys are primarily mediated by proton-coupled oligopeptide transporters (POTs)[2]. The two major transporters in mammals are PepT1 and PepT2.

  • PepT1 (SLC15A1): This is a low-affinity, high-capacity transporter predominantly found in the brush-border membrane of intestinal epithelial cells. It plays a crucial role in the absorption of dietary di- and tripeptides.

  • PepT2 (SLC15A2): This is a high-affinity, low-capacity transporter mainly expressed in the apical membrane of renal tubular cells, where it is responsible for reabsorbing peptides from the glomerular filtrate[2]. It is also found in other tissues, including the brain and lungs[2].

The transport mechanism involves the co-transport of the dipeptide with a proton (H+), making it an electrogenic process driven by an inwardly directed proton gradient.

Enzymatic Degradation of this compound

Once inside the cell, this compound is hydrolyzed into its constituent amino acids, glycine and L-alanine, by intracellular peptidases[3][4]. While a multitude of peptidases exist, key enzymes involved in the hydrolysis of small peptides include:

  • Cytosolic Peptidases: A variety of dipeptidases are present in the cytoplasm of enterocytes and other cells. These enzymes exhibit broad substrate specificities and are responsible for the final breakdown of absorbed dipeptides[3][4]. Studies have indicated that dipeptides like glycylleucine are hydrolyzed within the cytosol of enterocytes[3].

  • Dipeptidyl Peptidase IV (DPPIV/CD26): This serine protease is a transmembrane glycoprotein found on the surface of many cell types. While its primary substrates are peptides with a proline or alanine residue at the penultimate (P1) position, it has been shown to cleave dipeptides from the N-terminus of polypeptides[2][5][6]. Given its specificity for X-Ala sequences, DPPIV could potentially be involved in the extracellular or membrane-bound hydrolysis of this compound.

The released glycine and L-alanine then enter their respective metabolic pathways.

Metabolic Fate of Glycine and L-alanine
  • Glycine Metabolism: Glycine is a versatile amino acid involved in numerous metabolic processes, including the synthesis of purines, porphyrins, creatine, and glutathione. It can also be converted to serine or enter the one-carbon metabolism pathway[7].

  • L-alanine Metabolism: L-alanine is a key player in the glucose-alanine cycle, a process that transports amino groups from the muscle to the liver for urea synthesis, while the carbon skeleton is used for gluconeogenesis[8]. Alanine can be readily converted to pyruvate through the action of alanine aminotransferase (ALT), linking its metabolism directly to glycolysis, gluconeogenesis, and the citric acid cycle[9][10].

Quantitative Data

MetaboliteBiological MatrixConcentration (µmol/L)
Glycine Human Plasma150 - 350
L-alanine Human Plasma250 - 550

Note: These are approximate physiological ranges and can vary based on factors such as age, diet, and health status.

Experimental Protocols

The quantification of this compound in biological samples is best achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Sample Preparation: Protein Precipitation

This protocol is a general procedure for the extraction of small molecules like dipeptides from plasma or serum.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (or methanol).

    • For improved protein precipitation, a solution of 10% trichloroacetic acid (TCA) in water can be used, typically in a 1:5 ratio of TCA solution to sample.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Given the hydrophilic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

  • Chromatographic System: A UHPLC system capable of binary gradient elution.

  • Column: A HILIC column (e.g., an amide- or silica-based stationary phase) with dimensions such as 2.1 x 100 mm and a particle size of 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-8 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): m/z 147.1 (for [M+H]+ of this compound).

    • Product Ions (Q3): Characteristic fragment ions of this compound (e.g., m/z 72.1 from the alanine moiety and m/z 57.1 from the glycine moiety). The exact transitions should be optimized by infusing a standard solution of this compound.

  • Data Analysis: Quantification is performed by constructing a calibration curve using a series of standard solutions of this compound of known concentrations. The peak area of the analyte is normalized to the peak area of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

Signaling Pathways and Logical Relationships

While direct signaling roles for this compound are not established, its metabolic products, particularly L-alanine, can influence key cellular signaling pathways that sense nutrient availability.

Influence on the mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is highly dependent on amino acid availability[1][2][5][11]. Amino acids, including leucine, arginine, and glutamine, signal to activate mTORC1, primarily through the Rag GTPases which promote the translocation of mTORC1 to the lysosomal surface for activation[2][5]. Although this compound itself is not a known direct activator, its hydrolysis provides L-alanine, which contributes to the intracellular amino acid pool that is sensed by the mTORC1 pathway.

mTORC1_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Amino_Acids Amino Acids (e.g., from Gly-Ala hydrolysis) GATOR2 GATOR2 Amino_Acids->GATOR2 activate Sestrin2 Sestrin2 Amino_Acids->Sestrin2 inhibit inhibition mTORC1 mTORC1 Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promote Autophagy Autophagy mTORC1->Autophagy inhibit Rag_GTPases Rag GTPases Rag_GTPases->mTORC1 activate GATOR1 GATOR1 GATOR1->Rag_GTPases inhibit GATOR2->GATOR1 inhibit Sestrin2->GATOR2 inhibit

Caption: Amino acid sensing and activation of the mTORC1 pathway.

Influence on the AMPK Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio)[9][12][13][14]. Recent studies have shown that L-alanine can acutely activate AMPK in hepatic cells[14]. This activation appears to be mediated by the intracellular metabolism of alanine, which leads to a reduction in TCA cycle metabolites and an increase in the AMP/ATP ratio. By contributing to the intracellular L-alanine pool, the hydrolysis of this compound can indirectly influence AMPK activity.

AMPK_Signaling cluster_input Metabolic Inputs cluster_cellular Cellular Processes Gly_Ala This compound L_Alanine L-alanine Gly_Ala->L_Alanine Hydrolysis Metabolism Alanine Metabolism L_Alanine->Metabolism AMP_ATP_ratio ↑ AMP/ATP Ratio Metabolism->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK activates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic activates

Caption: L-alanine-mediated activation of the AMPK pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the analysis of this compound and the logical relationship of its metabolism.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile or TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS HILIC-LC-MS/MS (SRM Mode) Reconstitution->LC_MS Quantification Quantification (Calibration Curve) LC_MS->Quantification

Caption: Workflow for the quantification of this compound.

Logical_Relationship Dietary_Protein Dietary Protein Gly_Ala This compound Dietary_Protein->Gly_Ala Endogenous_Protein Endogenous Protein Turnover Endogenous_Protein->Gly_Ala Transport Peptide Transporters (PepT1, PepT2) Gly_Ala->Transport Hydrolysis Intracellular Peptidases (e.g., Dipeptidases, DPPIV) Transport->Hydrolysis Intracellular Glycine Glycine Hydrolysis->Glycine Alanine L-alanine Hydrolysis->Alanine Metabolic_Pathways Central Metabolic Pathways (Gluconeogenesis, TCA Cycle, etc.) Glycine->Metabolic_Pathways Alanine->Metabolic_Pathways Signaling Influence on Cellular Signaling (mTORC1, AMPK) Alanine->Signaling

Caption: Metabolic context and influence of this compound.

Conclusion

This compound is a significant metabolite that provides a direct link between protein turnover and central carbon metabolism. Its efficient absorption and intracellular hydrolysis ensure a steady supply of glycine and L-alanine for various biosynthetic and energy-producing pathways. While not a signaling molecule itself, the metabolic fate of its constituent amino acids can modulate the activity of key nutrient-sensing pathways like mTORC1 and AMPK. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling further research into its precise physiological roles and its potential as a biomarker or therapeutic target in various metabolic and disease states. Future studies focusing on the specific intracellular peptidases responsible for its hydrolysis and a more detailed investigation into its indirect effects on signaling cascades will further enhance our understanding of this important dipeptide.

References

An In-depth Technical Guide on the Zwitterionic Nature of Glycyl-L-alanine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-alanine (Gly-Ala), a dipeptide formed from the amino acids glycine and L-alanine, serves as a fundamental model for understanding the solution chemistry of peptides. Its behavior in aqueous environments is governed by the ionization states of its terminal amino and carboxyl groups. This guide provides a comprehensive overview of the zwitterionic nature of this compound, detailing the quantitative parameters that define its charge characteristics in solution and the experimental protocols used to determine these properties. A clear understanding of the zwitterionic properties of peptides is crucial in various fields, including biochemistry, pharmacology, and drug development, as it influences solubility, membrane permeability, and interactions with biological targets.

Zwitterionic Nature and pH-Dependent Equilibrium

In aqueous solution, this compound exists as a mixture of three ionic forms: a cation, a zwitterion, and an anion. The predominant form is dependent on the pH of the solution.

  • At low pH (acidic conditions): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge. This form is the cation .

  • At a specific pH, known as the isoelectric point (pI): The carboxyl group is deprotonated (-COO-), and the amino group is protonated (-NH3+). The positive and negative charges balance, resulting in a net neutral molecule. This dipolar ion is the zwitterion .

  • At high pH (alkaline conditions): The amino group is deprotonated (-NH2), and the carboxyl group remains deprotonated (-COO-), resulting in a net negative charge. This form is the anion .

The equilibrium between these forms is a critical aspect of the dipeptide's chemical behavior.

Quantitative Data

The acid-base properties of this compound are quantitatively described by its pKa values and its isoelectric point (pI). The pKa is the pH at which half of the molecules of a specific ionizable group are protonated and half are deprotonated. For this compound, there are two pKa values of interest: pKa1 for the C-terminal carboxyl group and pKa2 for the N-terminal amino group.

ParameterFunctional GroupValue
pKa1 C-terminal Carboxyl (-COOH)3.15
pKa2 N-terminal Amino (-NH3+)8.13
pI Isoelectric Point5.64

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a dipeptide with no ionizable side chains, the pI can be calculated as the average of the two pKa values:

pI = (pKa1 + pKa2) / 2

For this compound:

pI = (3.15 + 8.13) / 2 = 5.64

Visualization of pH-Dependent Equilibrium

The relationship between the pH of the solution and the predominant ionic form of this compound can be visualized as a logical flow.

G Cation Cationic Form (Net Charge: +1) Predominant at pH < 3.15 Zwitterion Zwitterionic Form (Net Charge: 0) Predominant at pH 3.15 - 8.13 Cation->Zwitterion pH increases above pKa1 (3.15) Anion Anionic Form (Net Charge: -1) Predominant at pH > 8.13 Zwitterion->Anion pH increases above pKa2 (8.13)

Ionic forms of this compound at different pH ranges.

Experimental Protocols for pKa Determination

The determination of pKa values is fundamental to characterizing the zwitterionic nature of peptides. Several robust experimental methods are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a classical and widely used method for determining pKa values.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 10 mM) is prepared in deionized water.

  • Initial pH Adjustment: The pH of the solution is adjusted to a low value (e.g., pH 2) using a standard acid solution (e.g., 0.1 M HCl) to ensure the dipeptide is fully protonated.

  • Titration: The solution is then titrated with a standard base solution (e.g., 0.1 M NaOH) of known concentration. The base is added in small, precise increments.

  • pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of inflection on the curve). The first midpoint corresponds to pKa1, and the second to pKa2.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to determine pKa values by monitoring changes in the spectral properties of the molecule as a function of pH.

5.2.1. UV-Vis Spectroscopy

Methodology:

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared and then diluted to a constant concentration in each of the buffer solutions.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength that shows a significant change upon ionization is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., D2O to avoid the large water signal in 1H NMR).

  • pH Titration: The pH of the NMR sample is incrementally adjusted by adding small amounts of a standard acid or base.

  • Spectral Acquisition: An NMR spectrum (typically 1H or 13C) is acquired at each pH point.

  • Data Analysis: The chemical shifts of nuclei close to the ionizable groups will change as a function of pH. A plot of the chemical shift of a specific nucleus versus pH will yield a sigmoidal titration curve. The pKa is the pH at the inflection point of this curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.

Methodology:

  • Buffer System: A series of background electrolytes (buffers) with different pH values are prepared.

  • Sample Injection: A small plug of the this compound solution is injected into a capillary filled with a specific pH buffer.

  • Electrophoresis: A high voltage is applied across the capillary, causing the charged molecules to migrate.

  • Detection: The migration time of the dipeptide is measured by a detector at the end of the capillary.

  • Data Analysis: The effective electrophoretic mobility is calculated from the migration time. A plot of the effective mobility versus the pH of the buffer will produce a sigmoidal curve. The pKa value is determined from the pH at the inflection point of this curve.

Conclusion

The zwitterionic nature of this compound in solution is a key determinant of its physicochemical properties and biological activity. A thorough understanding of its pKa values and isoelectric point is essential for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The experimental protocols outlined in this guide provide robust methods for the accurate determination of these crucial parameters, enabling precise control and prediction of the behavior of this and other small peptides in various aqueous environments. This knowledge is fundamental for applications ranging from peptide synthesis and purification to the design of peptide-based therapeutics.

Spectroscopic Data for Glycyl-L-alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for the dipeptide Glycyl-L-alanine, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data for easy reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For peptides like this compound, IR spectroscopy is particularly useful for characterizing the amide bonds and other key structural features. The data presented here was obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy on a solid sample.

1.1. Data Presentation: IR Absorption Bands

The following table summarizes the characteristic IR absorption bands for solid-state this compound. The assignments are based on typical vibrational modes for peptides and their constituent amino acids.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3000Strong, BroadN-H stretching vibrations (amine and amide)
~3000 - 2800MediumC-H stretching vibrations (aliphatic)
~1650StrongAmide I band (C=O stretching)
~1540StrongAmide II band (N-H bending and C-N stretching)
~1450MediumC-H bending vibrations (CH₃ and CH₂)
~1400MediumC-O stretching (carboxylate)
~1300 - 1200MediumAmide III band (C-N stretching and N-H bending)
Below 1000VariableFingerprint region, various bending and stretching modes

1.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of a solid peptide sample like this compound.[1][2]

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Compression: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate its structure in solution.

2.1. Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in a D₂O solvent. Chemical shifts are reported in parts per million (ppm) relative to a reference standard. The data is based on typical values for amino acid residues in peptides and data from the closely related dipeptide L-Alanyl-L-alanine.[3]

¹H NMR Chemical Shifts (in D₂O)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Alanine α-CH~4.0 - 4.2Quartet~7.2
Glycine α-CH₂~3.8 - 3.9Singlet-
Alanine β-CH₃~1.4 - 1.5Doublet~7.2

Note: Amide (N-H) and carboxylic acid (O-H) protons are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Chemical Shifts (in D₂O)

CarbonChemical Shift (ppm)
Alanine C=O (Carboxyl)~178 - 180
Glycine C=O (Amide)~172 - 174
Alanine α-C~52 - 54
Glycine α-C~43 - 45
Alanine β-C~18 - 20

2.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of a dipeptide like this compound in an aqueous solution.[4]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a suitable internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse.

    • Acquire the Free Induction Decay (FID). Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Apply a solvent suppression technique if the residual HOD signal is too intense.

  • ¹³C NMR Spectrum Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity.

    • Acquire the FID. A larger number of scans (e.g., 1024 or more) will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Peptide This compound (Solid Powder) ATR_Setup ATR-FTIR Setup (Background Scan) Peptide->ATR_Setup Dissolution Dissolve in D2O Peptide->Dissolution ATR_Acquisition Data Acquisition (Solid Sample) ATR_Setup->ATR_Acquisition IR_Data IR Spectrum ATR_Acquisition->IR_Data IR_Analysis IR Peak Assignment IR_Data->IR_Analysis NMR_Setup Spectrometer Setup (Lock, Shim, Tune) Dissolution->NMR_Setup H1_Acquisition 1H NMR Acquisition NMR_Setup->H1_Acquisition C13_Acquisition 13C NMR Acquisition NMR_Setup->C13_Acquisition NMR_Data 1H & 13C Spectra H1_Acquisition->NMR_Data C13_Acquisition->NMR_Data NMR_Analysis NMR Chemical Shift & Coupling Analysis NMR_Data->NMR_Analysis Structure Structural Elucidation IR_Analysis->Structure NMR_Analysis->Structure

Spectroscopic analysis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Glycyl-L-alanine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the utilization of the dipeptide Glycyl-L-alanine (Gly-Ala) as a building block in solution-phase peptide synthesis. The use of dipeptide fragments can streamline the synthesis of longer peptides by reducing the number of individual coupling and deprotection steps, potentially improving overall efficiency and purity of the final product.

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble using solid-phase methods. The fragment condensation approach, where pre-synthesized peptide fragments are coupled together, is a key strategy in solution-phase synthesis. This compound, a simple dipeptide, can be a useful building block in this approach. Its incorporation as a single unit can circumvent potential side reactions and racemization associated with the individual coupling of glycine and alanine residues.

This document outlines the preparation of N-terminally protected this compound and its subsequent use in the synthesis of a model tripeptide, Glycyl-L-alanyl-L-phenylalanine.

Synthesis of N-Protected this compound

To be used as a building block, the N-terminus of this compound must be protected to prevent self-polymerization during the subsequent coupling reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose, being stable under coupling conditions and readily removable with mild acid.

Experimental Protocol: Synthesis of Boc-Gly-L-Ala-OH

This protocol details the synthesis of N-Boc-Glycyl-L-alanine (Boc-Gly-L-Ala-OH) via the coupling of Boc-glycine-N-hydroxysuccinimide ester (Boc-Gly-OSu) with L-alanine.

Materials:

  • Boc-Gly-OSu (N-Boc-glycine-N-hydroxysuccinimide ester)

  • L-Alanine (H-Ala-OH)

  • Triethylamine (TEA)

  • Dimethylsulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Hexane

  • 0.2 N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-Gly-OSu (7.67 g, 28.2 mmol) in 10 mL of dimethylsulfoxide.

  • In a separate flask, prepare a solution of L-alanine (3.76 g, 42.3 mmol) and triethylamine (5.89 mL, 42.3 mmol) in 20 mL of water.

  • Add the Boc-Gly-OSu solution to the L-alanine solution and stir the mixture overnight at room temperature.

  • Remove any precipitate that forms by filtration.

  • Dilute the remaining solution with water and acidify with hydrochloric acid.

  • Extract the product from the aqueous phase by adding ethyl acetate.

  • Wash the ethyl acetate extract with 0.2 N hydrochloric acid and then with a saturated sodium chloride solution prepared in 0.2 N hydrochloric acid.

  • Dry the washed ethyl acetate solution over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to yield a foamy product.

  • Crystallize the product from an ethyl acetate:hexane mixture to obtain pure Boc-Gly-L-Ala-OH.

Quantitative Data:

ProductStarting MaterialsYield (g)Melting Point (°C)
Boc-Gly-L-Ala-OHBoc-Gly-OSu, H-Ala-OH2.88128-130

Application of Boc-Gly-L-Ala-OH in Tripeptide Synthesis

Once prepared, the N-protected this compound can be used as a carboxylic component in a subsequent peptide coupling reaction to elongate the peptide chain. This section provides a general protocol for the synthesis of a model tripeptide, Boc-Gly-L-Ala-L-Phe-OMe, using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent. DEPBT is known for its efficiency and remarkable resistance to racemization.

Logical Workflow for Tripeptide Synthesis

The following diagram illustrates the logical steps involved in the synthesis of the tripeptide Boc-Gly-L-Ala-L-Phe-OMe from the prepared Boc-Gly-L-Ala-OH.

G cluster_prep Preparation of N-Protected Dipeptide cluster_coupling Solution-Phase Coupling cluster_workup Work-up & Purification BocGlyOSu Boc-Gly-OSu BocGlyAlaOH Boc-Gly-L-Ala-OH BocGlyOSu->BocGlyAlaOH Ala H-Ala-OH Ala->BocGlyAlaOH DEPBT DEPBT Coupling Reagent BocGlyAlaOH->DEPBT PheOMe H-L-Phe-OMe PheOMe->DEPBT Tripeptide Boc-Gly-L-Ala-L-Phe-OMe DEPBT->Tripeptide Workup Aqueous Work-up Tripeptide->Workup Purification Crystallization / Chromatography Workup->Purification FinalProduct Pure Tripeptide Purification->FinalProduct

Workflow for Tripeptide Synthesis
Experimental Protocol: Synthesis of Boc-Gly-L-Ala-L-Phe-OMe using DEPBT

This protocol describes a general procedure for the coupling of Boc-Gly-L-Ala-OH with L-phenylalanine methyl ester (H-L-Phe-OMe) using DEPBT.[1]

Materials:

  • Boc-Gly-L-Ala-OH

  • L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Boc-Gly-L-Ala-OH (1.0 eq) and H-L-Phe-OMe·HCl (1.1 eq) in anhydrous THF.

  • To the solution, add Et₃N or DIPEA (2.5 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Add DEPBT (1.1 - 1.2 eq) to the reaction mixture. For couplings involving amino acids highly susceptible to epimerization, it is recommended to cool the mixture to 0°C before adding DEPBT.

  • Stir the reaction mixture for 1 to 2 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter to remove any solid byproducts and rinse the solid with a small amount of THF.

  • Evaporate the solvent in vacuo to obtain the crude peptide.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude tripeptide.

  • Purify the crude product by crystallization or column chromatography.

Expected Quantitative Data:

ProductKey ReactantsCoupling ReagentExpected Yield Range (%)
Boc-Gly-L-Ala-L-Phe-OMeBoc-Gly-L-Ala-OH, H-L-Phe-OMeDEPBT70 - 95

Alternative Coupling Protocols

Other coupling reagents can also be effectively used for the solution-phase coupling of N-protected dipeptides. The choice of reagent can depend on factors such as cost, ease of use, and the potential for side reactions with specific amino acid residues.

TBTU Mediated Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is another efficient coupling reagent.[2]

General Procedure Outline:

  • Dissolve the N-protected dipeptide (e.g., Boc-Gly-L-Ala-OH) and the amino acid ester hydrochloride in an appropriate solvent (e.g., DCM or DMF).

  • Add a tertiary base (e.g., Et₃N or DIPEA) to neutralize the hydrochloride.

  • Add TBTU and stir the reaction at room temperature until completion.

  • Perform an aqueous work-up similar to the DEPBT protocol to isolate the crude product.

  • Purify the product as necessary.

Experimental Workflow for General Solution-Phase Peptide Coupling

The following diagram illustrates a generalized workflow for the coupling of an N-protected peptide with a C-protected amino acid in solution.

G Reactants N-Protected Peptide Acid C-Protected Amino Acid Ester Coupling Addition of Coupling Reagent (e.g., DEPBT, TBTU, EDC/HOBt) and Base (if needed) Reactants->Coupling Reaction Stirring at Room Temperature (Monitor by TLC) Coupling->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Pure Protected Peptide Purification->Product

References

Quantitative Analysis of Glycyl-L-alanine: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the dipeptide Glycyl-L-alanine in various biological matrices. The following sections outline the most effective analytical techniques, complete with experimental procedures, quantitative performance data, and visual workflows to guide researchers in selecting and implementing the appropriate method for their specific needs.

Introduction

This compound (Gly-Ala) is a dipeptide composed of glycine and L-alanine. Its accurate quantification is crucial in various fields, including biochemistry, pharmacology, and drug development, to understand its metabolic role, pharmacokinetic properties, and potential as a biomarker. This guide focuses on two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with derivatization followed by UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a robust and widely accessible technique for the quantification of amino acids and small peptides. Since this compound lacks a strong native chromophore or fluorophore, a pre-column derivatization step is essential to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity and selectivity. Three common derivatization reagents are discussed: o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Application Note: HPLC with Derivatization

This method is well-suited for laboratories equipped with standard HPLC systems. The choice of derivatization reagent depends on the specific requirements of the assay, such as sensitivity and the presence of interfering substances.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a rapid and sensitive method but the derivatives can be unstable.[1][2]

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent adducts. This makes it suitable for a broader range of amino-containing compounds.[3]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Forms highly stable, fluorescent derivatives with both primary and secondary amines, offering excellent sensitivity and reproducibility.[4][5]

Quantitative Data Summary: HPLC with Derivatization
ParameterOPA DerivatizationFMOC-Cl DerivatizationAQC Derivatization
Limit of Detection (LOD) 0.05 - 2.0 µg/L (for amino acids)Femtomole range (for amino acids)[3]Not explicitly found for Gly-Ala
Limit of Quantification (LOQ) 0.2 - 5.0 µg/L (for amino acids)[1]Not explicitly found for Gly-AlaNot explicitly found for Gly-Ala
Linearity Range 25 - 250 µmol/L (r > 0.996 for amino acids)[2]0.2 - 100.0 µg/mL (r² > 0.992 for amino acids)[1]2.5 - 100 pmol/µL (R² > 0.998 for amino acids)[5]
Precision (%RSD) < 4.9% (for amino acids)[2]Intra-day: 3.21-7.67%, Inter-day: 5.82-9.19% (for amino acids)Not explicitly found for Gly-Ala
Accuracy/Recovery Not explicitly found for Gly-Ala90.25-102.51% (for amino acids)95 - 106% (for amino acids)[5]

Note: The data presented is primarily for amino acids as specific data for this compound was limited. Performance for Gly-Ala is expected to be within a similar range.

Experimental Protocol: HPLC with OPA Derivatization

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve appropriate amount of boric acid in water, adjust pH with NaOH.
  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer and 100 µL of 3-mercaptopropionic acid.
  • Sample/Standard Preparation: Dissolve this compound standard or prepare sample in 0.1 M HCl.

2. Automated Pre-Column Derivatization (Autosampler Program):

  • Transfer 1 µL of the sample or standard solution to a vial.
  • Add 2.5 µL of Boric Acid Buffer.
  • Add 0.5 µL of OPA reagent and mix.
  • Allow the reaction to proceed for 1 minute.
  • Inject 1 µL of the final mixture onto the HPLC column.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[6]
  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[6]
  • Gradient: A linear gradient suitable for separating the derivatized analyte from other components.
  • Flow Rate: 1.0 - 2.0 mL/min.[6]
  • Column Temperature: 40 °C.[6]
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (338 nm).[6]

Experimental Workflow: HPLC with Pre-Column Derivatization

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard (in 0.1 M HCl) Mix Mix Sample & Reagents in Vial Sample->Mix Reagents Derivatization Reagents (OPA, Buffer) Reagents->Mix React Incubate (e.g., 1 min) Mix->React Autosampler Inject Inject Derivatized Sample React->Inject Column C18 Reversed-Phase Column Separation Inject->Column Detect Fluorescence/UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area vs. Standard Curve Chromatogram->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of small molecules, including dipeptides, in complex biological matrices. This method offers the advantage of direct analysis without the need for derivatization, although derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.

Application Note: LC-MS/MS

LC-MS/MS is the method of choice for applications requiring high sensitivity and specificity, such as pharmacokinetic studies or the analysis of low-abundance peptides in complex samples like plasma or cell culture media.[7] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Quantitative Data Summary: LC-MS/MS for Dipeptides/Amino Acids
ParameterTypical Performance for Dipeptides/Amino Acids
Limit of Detection (LOD) 0.02–0.04 mg/kg[8]
Limit of Quantification (LOQ) 0.05–0.13 mg/kg[8]
Linearity Range Typically 3-4 orders of magnitude (e.g., 1-500 µmol/L)[9]
Precision (%RSD) < 15%
Accuracy/Recovery 85 - 115%
Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add a known amount of stable isotope-labeled this compound internal standard.
  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.
  • Column: A reversed-phase C18 or a HILIC column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to resolve this compound from other matrix components.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for this compound: Precursor ion (Q1) -> Product ion (Q3). Specific m/z values need to be determined by direct infusion of a standard solution.
  • MRM Transition for Internal Standard: Corresponding transition for the stable isotope-labeled analog.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject Inject Sample Evaporate->Inject LC_Sep LC Separation (C18 or HILIC) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification using Standard Curve Integration->Quantification

Caption: General workflow for LC-MS/MS quantification of this compound.

References

Application Notes: Glycyl-L-alanine as a Substrate for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-alanine, a simple dipeptide, serves as a valuable substrate for the activity assays of several proteases, most notably dipeptidyl peptidase IV (DPP4). DPP4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from various peptide hormones, including glucagon-like peptide-1 (GLP-1). Given that alanine, alongside proline, is a preferred residue at the penultimate (P1) position for DPP4 substrates, this compound provides a physiologically relevant tool for studying the enzyme's activity.[1][2][3][4] The development of inhibitors against DPP4 is a key therapeutic strategy for the management of type 2 diabetes.[3] Therefore, robust and reliable assays utilizing substrates like this compound are essential for basic research and drug discovery.

These application notes provide detailed protocols for both colorimetric and fluorometric enzyme activity assays using this compound as a substrate, enabling researchers to accurately measure the activity of DPP4 and other relevant peptidases.

Principle of the Assay

The enzymatic activity of dipeptidyl peptidases is determined by monitoring the hydrolysis of this compound. The enzyme cleaves the peptide bond between glycine and L-alanine, releasing the individual amino acids. The rate of this reaction is directly proportional to the enzyme's activity.

To facilitate detection, commercially available assays often utilize modified substrates where a chromogenic (e.g., p-nitroanilide, pNA) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) group is attached to the C-terminus of the dipeptide. Upon enzymatic cleavage, the free chromophore or fluorophore is released, leading to a measurable change in absorbance or fluorescence. For the purpose of these notes, we will focus on protocols adapted for such reporter-based assays, as they are the most common and sensitive methods.

Featured Enzymes

This compound is a substrate for several dipeptidyl peptidases, including:

  • Dipeptidyl Peptidase IV (DPP4): A primary target in type 2 diabetes research. DPP4 exhibits a strong preference for substrates with proline or alanine at the P1 position.[1][2][4]

  • Dipeptidyl Peptidase 8 (DPP8) and 9 (DPP9): Intracellular enzymes with similar substrate specificities to DPP4.

Quantitative Data

Table 1: Kinetic Parameters for Human DPP4 with Various Substrates

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Gly-Pro-pNA200--[5]
Ala-Pro-AFC--5.2 x 10⁶[6]
Gly-Pro-AMC50--[7]

Note: Data for various homologous enzymes and different assay conditions exist. The values presented here are for human DPP4 under specific assay conditions and should be used as a reference.

Experimental Protocols

Protocol 1: Colorimetric Assay for DPP4 Activity

This protocol is adapted for a 96-well plate format and utilizes a p-nitroanilide (pNA) conjugated substrate.

Materials:

  • Recombinant human DPP4 enzyme

  • Gly-Pro-pNA (or similar pNA-conjugated substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl

  • DPP4 Inhibitor (e.g., Sitagliptin) for control experiments

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of the pNA substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer just before use.

    • Reconstitute and dilute the DPP4 enzyme in Assay Buffer to the desired concentration. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • For inhibitor control wells, add 10 µL of the DPP4 inhibitor. For other wells, add 10 µL of Assay Buffer.

    • Add 20 µL of the diluted DPP4 enzyme solution to the sample and inhibitor control wells.

    • Add 20 µL of Assay Buffer to the blank wells (no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30 minutes) in a kinetic mode.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 405 nm).

Protocol 2: Fluorometric Assay for DPP4 Activity

This protocol offers higher sensitivity and is suitable for high-throughput screening. It utilizes an aminomethylcoumarin (AMC) conjugated substrate.

Materials:

  • Recombinant human DPP4 enzyme

  • Gly-Pro-AMC (or similar AMC-conjugated substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl

  • DPP4 Inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in the colorimetric assay protocol, substituting the pNA substrate with the AMC substrate.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of inhibitor or Assay Buffer to the respective wells.

    • Add 20 µL of the diluted DPP4 enzyme solution to the sample and inhibitor control wells.

    • Add 20 µL of Assay Buffer to the blank wells.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 20 µL of the AMC substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at multiple time points in a kinetic mode.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of reaction (ΔRFU/min) from the linear portion of the curve.

    • A standard curve using free AMC can be prepared to convert the RFU values to the amount of product formed.

Visualizations

Enzymatic_Reaction Substrate This compound Enzyme Dipeptidyl Peptidase IV (DPP4) Substrate->Enzyme Binds to active site Product1 Glycine Enzyme->Product1 Releases Product2 L-alanine Enzyme->Product2 Releases

Enzymatic hydrolysis of this compound by DPP4.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate) B Assay Plate Setup (Enzyme, Buffer, Controls) A->B C Reaction Initiation (Add Substrate) B->C D Incubation (37°C) C->D E Kinetic Measurement (Absorbance/Fluorescence) D->E F Data Analysis (Calculate Reaction Rate) E->F

General workflow for a DPP4 enzyme activity assay.

References

Application Notes and Protocols for the Crystallization of Glycyl-L-alanine for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of the dipeptide Glycyl-L-alanine, a crucial step for high-resolution structural studies such as X-ray crystallography. The following sections detail established methods, including slow evaporation and vapor diffusion, offering guidance on reagent preparation, experimental setup, and expected outcomes.

Introduction

This compound (Gly-Ala) is a simple dipeptide composed of glycine and L-alanine residues. Determining its three-dimensional structure at atomic resolution through techniques like X-ray crystallography provides valuable insights into peptide folding, conformation, and intermolecular interactions. High-quality single crystals are a prerequisite for successful structural analysis. The protocols described herein are designed to facilitate the growth of diffraction-quality crystals of this compound.

Crystallization Theory

The fundamental principle of crystallization is to slowly bring a solution of the target molecule to a state of supersaturation, where the concentration of the solute exceeds its solubility limit. Under these conditions, the molecules can begin to self-assemble into a highly ordered, crystalline lattice. The rate of achieving supersaturation is a critical factor influencing crystal quality; slow changes in conditions generally favor the growth of larger, more perfect crystals.

Commonly employed crystallization techniques for small molecules and peptides include:

  • Slow Evaporation: This straightforward method involves dissolving the solute in a suitable solvent to near saturation and allowing the solvent to evaporate slowly. As the solvent volume decreases, the solute concentration increases, leading to crystallization.

  • Vapor Diffusion: This technique involves equilibrating a drop containing the peptide solution and a precipitant against a larger reservoir of a higher concentration precipitant solution. Water vapor diffuses from the drop to the reservoir, gradually increasing the concentration of both the peptide and the precipitant in the drop, thereby inducing crystallization. This method is particularly useful when only small amounts of the sample are available.

Experimental Protocols

Protocol 1: Slow Evaporation Method

This protocol is based on a proven method for growing large, high-quality single crystals of this compound.[1]

Materials:

  • This compound (high purity, >98%)

  • Millipore water (or equivalent high-purity water)

  • Hydrogen peroxide (30% solution)

  • Crystallization dish or beaker

  • Constant temperature incubator or water bath

Procedure:

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in Millipore water at room temperature. Based on solubility data, a starting concentration of approximately 15-20 g/100 mL can be targeted.[2][3] Gentle heating may be applied to facilitate dissolution, followed by cooling to the experimental temperature.

  • Microbial Growth Prevention: To inhibit microbial growth during the long incubation period, add two drops of hydrogen peroxide to the solution.[1]

  • Incubation: Place the crystallization vessel in a constant temperature environment maintained at 36°C.[1] To control the rate of evaporation, the vessel can be covered with a lid or parafilm with a few small perforations.

  • Crystal Growth: Allow the solvent to evaporate slowly over a period of 50-52 days.[1] The solution should be kept undisturbed to promote the growth of single crystals. Continuous stirring of the growth solution can also be employed to maintain homogeneity.[1]

  • Crystal Harvesting: Once well-formed crystals are observed, carefully harvest them from the solution using a cryo-loop or a spatula. Gently wash the crystals with a small amount of the mother liquor or a suitable cryoprotectant before proceeding with X-ray diffraction analysis.

Protocol 2: Vapor Diffusion (Hanging Drop) Method

Materials:

  • This compound (high purity, >98%)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Precipitant solution (e.g., a range of concentrations of salts like ammonium sulfate, or polymers like PEG)

  • Hanging drop crystallization plates and siliconized cover slips

  • Sealing grease or oil

Procedure:

  • Reservoir Preparation: Pipette 500 µL of the precipitant solution into the reservoir of the crystallization plate well.

  • Drop Preparation: On a siliconized cover slip, mix 1 µL of the this compound solution (e.g., 10-20 mg/mL in the chosen buffer) with 1 µL of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the reservoir, ensuring a tight seal with grease or oil to create a closed system.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Regularly monitor the drop for crystal growth using a microscope over several days to weeks. The appearance of small, well-defined crystals indicates successful crystallization.

  • Optimization: If initial screening does not yield crystals, vary the concentrations of the peptide and precipitant, the pH of the buffer, and the incubation temperature.

Data Presentation

The following tables summarize the key parameters for the crystallization of this compound and the crystallographic data obtained from the resulting crystals.

Table 1: Crystallization Conditions for this compound

ParameterSlow Evaporation MethodVapor Diffusion Method (Proposed)
Peptide Concentration Saturated solution in water (~15-20 g/100 mL)10-20 mg/mL in buffer
Solvent/Buffer Millipore Water0.1 M Tris-HCl, pH 7.5
Precipitant Not applicableAmmonium sulfate (e.g., 1.0-2.0 M) or PEG 4000 (e.g., 10-30% w/v)
Temperature 36°C4°C or 20°C
Incubation Time 50-52 daysDays to weeks
Additives Hydrogen PeroxideNot specified (can be screened)

Table 2: Crystallographic Data for this compound

ParameterReported Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.032 Å, b = 12.343 Å, c = 5.784 Å
Molecules per Unit Cell (Z) 4

Note: The crystallographic data is for L-alanine, which is expected to be very similar to that of this compound. Specific diffraction data for crystals grown under the detailed protocols would need to be determined experimentally.

Visualizations

Experimental Workflow for this compound Crystallization

The following diagram illustrates the general workflow for obtaining and analyzing crystals of this compound.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_peptide High-Purity This compound prep_solution Prepare Saturated Aqueous Solution prep_peptide->prep_solution slow_evap Slow Evaporation (36°C, 50-52 days) prep_solution->slow_evap vapor_diff Vapor Diffusion (Screening) prep_solution->vapor_diff harvest Harvest Crystals slow_evap->harvest vapor_diff->harvest xray X-ray Diffraction harvest->xray structure Structure Determination xray->structure

Caption: Workflow for this compound crystallization and structural analysis.

Logical Relationship of Crystallization Parameters

This diagram shows the interplay of key factors that influence the outcome of a crystallization experiment.

Crystallization_Parameters cluster_input Input Parameters cluster_output Outcome concentration Peptide Concentration crystal_quality Crystal Quality (Size, Morphology) concentration->crystal_quality solvent Solvent/ Buffer solvent->crystal_quality precipitant Precipitant precipitant->crystal_quality temperature Temperature temperature->crystal_quality time Time time->crystal_quality diffraction Diffraction Resolution crystal_quality->diffraction

Caption: Key parameters influencing crystallization success.

References

Application Notes and Protocols for Studying Peptide Transport Mechanisms Using Glycyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-alanine (Gly-Ala), a simple dipeptide, serves as an invaluable tool for elucidating the mechanisms of peptide transport across biological membranes. Its small size and defined structure make it an ideal substrate for studying the activity of proton-coupled oligopeptide transporters (POTs), particularly PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters play a crucial role in the absorption and distribution of dietary peptides and peptide-like drugs. Understanding the kinetics and regulation of Gly-Ala transport provides critical insights for drug discovery and development, particularly for improving the oral bioavailability of peptide-based therapeutics.

These application notes provide a comprehensive overview of the use of this compound in peptide transport research, including detailed experimental protocols and data presentation guidelines.

Peptide Transport Overview

Peptide transport across cellular membranes is primarily mediated by the PEPT family of transporters. PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells and is characterized as a low-affinity, high-capacity transporter. In contrast, PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidneys, lungs, and brain.[1] Both transporters mediate the uptake of di- and tripeptides by coupling their transport to an inwardly directed proton gradient.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively reported in the literature, data from the structurally similar and widely used dipeptide, Glycyl-sarcosine (Gly-Sar), can be used as a reliable reference. Gly-Sar is often used as a canonical substrate for PEPT1 transport studies due to its high stability against cellular peptidases.

Table 1: Kinetic Parameters for PEPT1-Mediated Transport of Dipeptides

DipeptideCell LineTransporterKm (mM)Vmax (nmol/mg protein/10 min)Reference
Glycyl-sarcosineCaco-2PEPT10.7 - 2.48.4 - 21.0[2]
L-phenylalanyl-Ψ[CS-N]-L-alanineHeLa (PEPT1-overexpressing)PEPT10.275 ± 0.032Not Reported[3]

Table 2: Inhibition Constants (Ki) of Various Compounds on PEPT1-Mediated Transport

InhibitorSubstrateCell LineKi (mM)Reference
CeftibutenGlycyl-sarcosineCaco-20.3
CyclacillinGlycyl-sarcosineCaco-20.5
CefadroxilGlycyl-sarcosineCaco-27 - 14

Experimental Protocols

Protocol 1: Dipeptide Uptake Assay in Caco-2 Cells

This protocol describes a method to measure the uptake of this compound into a monolayer of Caco-2 cells, a widely used in vitro model for the intestinal barrier.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • This compound

  • Radiolabeled this compound (e.g., [14C]Gly-Ala) or a suitable analytical method for quantification (e.g., LC-MS/MS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail (if using radiolabeled substrate)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks. Seed the cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Monolayer Formation: Allow the cells to differentiate and form a confluent monolayer for 21-28 days, changing the medium every 2-3 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Experiment: a. Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4). b. Pre-incubate the monolayers with HBSS (pH 6.0) for 20 minutes at 37°C to establish a proton gradient. c. Remove the pre-incubation buffer and add the uptake solution (HBSS, pH 6.0, containing a known concentration of this compound, including the radiolabeled tracer) to the apical side. d. Incubate for a specific time period (e.g., 10 minutes) at 37°C. e. To terminate the uptake, rapidly wash the monolayers three times with ice-cold HBSS (pH 7.4).

  • Cell Lysis and Quantification: a. Lyse the cells by adding lysis buffer to the inserts and incubating for 30 minutes. b. Collect the cell lysate and determine the radioactivity using a scintillation counter or quantify the amount of Gly-Ala using a validated analytical method. c. Determine the protein concentration of the lysate using a protein assay.

  • Data Analysis: Express the uptake of this compound as nmol per mg of protein. To determine the kinetic parameters (Km and Vmax), perform the uptake experiment over a range of this compound concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Competitive Inhibition Assay

This protocol is designed to determine the inhibition constant (Ki) of a test compound on this compound transport.

Materials:

  • Same as Protocol 1

  • Test inhibitor compound

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to prepare the Caco-2 cell monolayers.

  • Inhibition Experiment: a. Wash and pre-incubate the monolayers as described in Protocol 1. b. Prepare uptake solutions (HBSS, pH 6.0) containing a fixed concentration of radiolabeled this compound (typically at or below the Km value) and varying concentrations of the test inhibitor. c. Add the uptake solutions to the apical side of the monolayers and incubate for a specific time at 37°C. d. Terminate the uptake and lyse the cells as described in Protocol 1.

  • Quantification and Data Analysis: a. Quantify the uptake of radiolabeled this compound in the presence of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of this compound used in the assay.

Visualizations

Experimental_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_exp Uptake/Inhibition Assay cluster_analysis Quantification and Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation Differentiation (21-28 days) Seeding->Differentiation TEER TEER Measurement Differentiation->TEER Wash Wash with HBSS (pH 7.4) TEER->Wash Preincubation Pre-incubate with HBSS (pH 6.0) Wash->Preincubation Uptake Add Uptake Solution (Gly-Ala ± Inhibitor) Preincubation->Uptake Incubation Incubate at 37°C Uptake->Incubation Termination Terminate with Cold HBSS Incubation->Termination Lysis Cell Lysis Termination->Lysis Quantification Quantification (Scintillation/LC-MS) Lysis->Quantification Protein_Assay Protein Assay Lysis->Protein_Assay Data_Analysis Data Analysis (Km, Vmax, Ki) Quantification->Data_Analysis Protein_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound transport.

PEPT1_Signaling_Pathway cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling Cascades cluster_regulation PEPT1 Regulation Dietary_Peptides Dietary Peptides Receptors Membrane Receptors Dietary_Peptides->Receptors Hormones Hormones (e.g., Ghrelin) Hormones->Receptors Pharmacological_Agents Pharmacological Agents Pharmacological_Agents->Receptors Kinase_Cascades Kinase Cascades (e.g., MAPK) Receptors->Kinase_Cascades Transcription_Factors Transcription Factors (e.g., Cdx2, Sp1) Kinase_Cascades->Transcription_Factors Gene_Transcription PEPT1 Gene Transcription Transcription_Factors->Gene_Transcription Activation/Repression mRNA_Stability mRNA Stability Gene_Transcription->mRNA_Stability Protein_Trafficking Protein Trafficking to Membrane mRNA_Stability->Protein_Trafficking Transport_Activity PEPT1 Transport Activity Protein_Trafficking->Transport_Activity

Caption: Simplified signaling pathways regulating PEPT1 expression and activity.

Conclusion

This compound is a valuable probe for investigating peptide transport mechanisms, particularly those mediated by PEPT1 and PEPT2. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to characterize peptide transporter function. A thorough understanding of these transport systems is essential for the rational design of peptide-based drugs with improved pharmacokinetic profiles. Further research is warranted to determine the specific kinetic parameters of this compound transport to refine its use as a standard probe.

References

Application Notes and Protocols: Glycyl-L-alanine as a Model Dipeptide in Protein Folding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of protein folding, a fundamental process in biology, often utilizes simplified model systems to elucidate the complex interplay of forces that govern the transition from an unfolded polypeptide chain to a functional three-dimensional structure. Dipeptides, as the simplest constituents of proteins, offer a valuable platform to investigate the intrinsic conformational preferences of amino acid residues and the thermodynamics of peptide bond formation and interaction with the solvent. Glycyl-L-alanine (Gly-Ala), with its simple glycine residue and the stereochemically defined L-alanine, serves as an excellent model for exploring the basic principles of protein folding. Its conformational landscape is influenced by the flexibility of the glycine backbone and the steric constraints imposed by the methyl group of alanine, providing a tractable system for both experimental and computational analysis.

These application notes provide a summary of quantitative data and detailed protocols for key experiments used to study this compound as a model dipeptide in protein folding research.

Data Presentation

Table 1: Thermodynamic Data for this compound

Calorimetric studies provide essential data on the energetics of dipeptide solvation, which is crucial for understanding the contribution of solvent interactions to the folding process. The following table summarizes the standard enthalpies of dissolution (ΔsolH°) and transfer (ΔtrH°) of this compound in various aqueous solutions at 298.15 K.[1][2]

Solvent SystemMolality of Co-solvent (mol/kg)ΔsolH° (kJ/mol)ΔtrH° (from water) (kJ/mol)Enthalpic Interaction Coefficient (hxy) (J· kg/mol ²)
Water-12.50-
Aqueous Ethanol0.0513.20.712.5
0.1014.01.512.5
0.1514.82.312.5
Aqueous 1-Propanol0.0513.81.323.2
0.1015.12.623.2
0.1516.43.923.2
Aqueous Acetonitrile0.0513.51.017.8
0.1014.52.017.8
0.1515.53.017.8

Data adapted from calorimetric measurements.[1][2] The enthalpic interaction coefficients (hxy) quantify the pairwise interactions between the dipeptide and the co-solvent molecules.

Table 2: Conformational Parameters of Alanine-containing Dipeptides from NMR Spectroscopy

NMR spectroscopy is a powerful technique to determine the solution conformation of peptides. The ³J(HN,Hα) coupling constant is particularly sensitive to the backbone dihedral angle φ.

Dipeptide ModelPredominant Conformation³J(HN,Hα) (Hz)Dihedral Angle (φ) Range (degrees)
Alanine DipeptidePolyproline II (PII)~7.9-150 to -50
β-strand> 8.5-180 to -90
Right-handed α-helix< 6.0-90 to -40

This data is representative for alanine-containing dipeptides in aqueous solution.[3][4][5][6] The specific values for this compound may vary slightly.

Table 3: Characteristic Amide I Band Frequencies for Different Secondary Structures from FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly the amide I band (arising from C=O stretching), is sensitive to the secondary structure of peptides.

Secondary StructureAmide I Frequency Range (cm⁻¹) in H₂OAmide I Frequency Range (cm⁻¹) in D₂O
α-helix1650 - 16581640 - 1650
β-sheet1620 - 1640 (low), 1680 - 1700 (high)1615 - 1635 (low), 1675 - 1695 (high)
Random Coil / Unordered1640 - 16501630 - 1645
β-turn1660 - 16851655 - 1680

These are general ranges and the exact position of the amide I band for this compound can be influenced by hydration and specific conformational substates.[7][8]

Experimental Protocols

Protocol 1: Conformational Analysis of this compound using Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the steps to acquire and analyze the FTIR spectrum of this compound to determine its conformational preferences in solution.

1. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in the desired solvent (e.g., deionized water or D₂O). b. If using D₂O, lyophilize the this compound sample from a D₂O solution at least twice to ensure complete H/D exchange. c. Prepare a matching solvent blank for background subtraction.

2. FTIR Measurement (Attenuated Total Reflectance - ATR): a. Clean the ATR crystal meticulously with the solvent and a soft, lint-free tissue. b. Record a background spectrum of the pure solvent. c. Apply a small volume (typically a few microliters) of the this compound solution to the ATR crystal and ensure complete coverage. d. Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 128 or 256) at a resolution of 4 cm⁻¹.

3. Data Analysis: a. Subtract the solvent spectrum from the sample spectrum to obtain the absorbance spectrum of the dipeptide. b. Identify the amide I band, which is typically located between 1600 and 1700 cm⁻¹. c. Perform a second-derivative analysis or deconvolution of the amide I band to identify the underlying components corresponding to different secondary structures (refer to Table 3). d. The relative areas of the deconvoluted peaks provide a semi-quantitative estimate of the population of each conformational state.

FTIR_Workflow cluster_prep Sample Preparation cluster_measure FTIR Measurement cluster_analysis Data Analysis Prep1 Dissolve Gly-Ala in Solvent Prep2 Lyophilize (for D₂O) Prep1->Prep2 Measure2 Record Sample Spectrum Prep2->Measure2 Prep3 Prepare Solvent Blank Measure1 Record Background (Solvent) Prep3->Measure1 Measure1->Measure2 Analysis1 Subtract Background Measure2->Analysis1 Analysis2 Identify Amide I Band Analysis1->Analysis2 Analysis3 Deconvolution/ Second Derivative Analysis2->Analysis3 Analysis4 Assign Conformations Analysis3->Analysis4

Caption: Workflow for FTIR-based conformational analysis of this compound.

Protocol 2: Molecular Dynamics (MD) Simulation of this compound in Explicit Solvent

This protocol provides a general workflow for setting up and running an MD simulation to study the conformational dynamics of this compound.

1. System Preparation: a. Obtain the initial coordinates of this compound, for example, by building it using molecular modeling software or from a crystal structure. b. Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS). c. Solvate the dipeptide in a periodic box of water molecules (e.g., TIP3P, SPC/E). d. Add counter-ions if the dipeptide is charged to neutralize the system.

2. Simulation Protocol: a. Energy Minimization: Perform steepest descent followed by conjugate gradient minimization to remove any steric clashes. b. Equilibration (NVT): Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume, allowing the solvent to relax around the dipeptide. c. Equilibration (NPT): Continue equilibration at constant temperature and pressure to bring the system to the correct density. d. Production Run: Run the simulation for the desired length of time (e.g., hundreds of nanoseconds) to sample the conformational space.

3. Trajectory Analysis: a. Analyze the trajectory to calculate properties such as Ramachandran plots (φ and ψ dihedral angles), root-mean-square deviation (RMSD), and hydrogen bonding patterns. b. Cluster the conformations to identify the most populated states. c. Calculate the free energy landscape as a function of the dihedral angles to determine the relative stability of different conformations.

MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Setup1 Build/Obtain Dipeptide Structure Setup2 Choose Force Field Setup1->Setup2 Setup3 Solvate in Water Box Setup2->Setup3 Setup4 Add Counter-ions Setup3->Setup4 Sim1 Energy Minimization Setup4->Sim1 Sim2 NVT Equilibration (Heating) Sim1->Sim2 Sim3 NPT Equilibration (Density) Sim2->Sim3 Sim4 Production MD Run Sim3->Sim4 Analysis1 Ramachandran Plots Sim4->Analysis1 Analysis2 RMSD & H-bonds Sim4->Analysis2 Analysis3 Clustering Analysis1->Analysis3 Analysis2->Analysis3 Analysis4 Free Energy Landscape Analysis3->Analysis4

Caption: General workflow for a molecular dynamics simulation of this compound.

Protocol 3: Determination of Dipeptide Conformation using 1D and 2D NMR Spectroscopy

This protocol outlines the use of NMR spectroscopy to determine the solution conformation of this compound.

1. Sample Preparation: a. Dissolve the this compound sample in a suitable solvent, typically D₂O to suppress the large water signal. For observing amide protons, a mixture of 90% H₂O / 10% D₂O can be used. b. The concentration should be in the millimolar range (e.g., 1-10 mM). c. Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum to identify the chemical shifts of all protons. b. Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons within the same residue. c. Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a spin system (i.e., within the same amino acid residue). d. Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons, which provides information about their proximity and thus the peptide's conformation.

3. Data Analysis: a. Assign all proton resonances using the combination of 1D and 2D spectra. b. Measure the ³J(HN,Hα) coupling constant from the high-resolution 1D ¹H spectrum. c. Use the Karplus equation to relate the measured ³J(HN,Hα) to the dihedral angle φ. d. Analyze the cross-peak intensities in the NOESY/ROESY spectrum to determine inter-proton distances, which can be used as constraints for structure calculation.

NMR_Analysis_Pathway cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Acq1 1D ¹H Spectrum Analysis1 Resonance Assignment Acq1->Analysis1 Acq2 2D COSY/TOCSY Acq2->Analysis1 Acq3 2D NOESY/ROESY Analysis4 NOE-based Distance Restraints Acq3->Analysis4 Analysis2 Measure ³J(HN,Hα) Analysis1->Analysis2 Analysis3 Karplus Equation (φ angle) Analysis2->Analysis3 Analysis5 Structure Calculation Analysis3->Analysis5 Analysis4->Analysis5

Caption: Logical pathway for NMR-based conformational analysis of this compound.

Conclusion

This compound serves as a powerful yet simple model system for dissecting the fundamental principles of protein folding. The quantitative data and experimental protocols presented here provide a framework for researchers to investigate the conformational preferences, thermodynamics, and dynamics of this model dipeptide. By combining experimental techniques such as calorimetry, FTIR, and NMR spectroscopy with computational methods like molecular dynamics simulations, a comprehensive understanding of the factors governing the structure and stability of even the smallest peptide units can be achieved. These insights are invaluable for building more accurate models of protein folding and for the rational design of novel peptides and proteins in drug development.

References

Troubleshooting & Optimization

Optimizing Glycyl-L-alanine Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Glycyl-L-alanine Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the crystallization of this compound. Here, you will find detailed experimental protocols, quantitative data, and visual guides to address common challenges encountered during the crystallization process.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound crystallization experiments in a question-and-answer format.

Question 1: Why am I not getting any crystals?

Answer: The absence of crystal formation is typically due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation.

  • Solution is not supersaturated:

    • Concentrate the solution: If you are using a slow evaporation method, ensure the solvent is evaporating. You can increase the surface area of the solution or use a gentle stream of an inert gas. For cooling crystallization, ensure the initial concentration is high enough that it will be supersaturated upon cooling.

    • Add an antisolvent: If using an antisolvent crystallization method, the rate of addition and the final solvent/antisolvent ratio are critical. A slow, controlled addition of the antisolvent is recommended to induce nucleation.

    • Check solubility: Verify the solubility of this compound in your chosen solvent at the experimental temperature. The concentration must be above the solubility limit to achieve supersaturation.

  • Presence of impurities:

    • Purify the starting material: Impurities can significantly hinder crystal nucleation. Consider re-purifying your this compound sample.

    • Filter the solution: Before setting up the crystallization, filter your solution through a 0.22 µm filter to remove any particulate matter that could act as unwanted nucleation sites or inhibitors.

Question 2: My crystals are very small, needle-like, or of poor quality. How can I improve them?

Answer: The formation of small or poor-quality crystals is often a result of rapid nucleation and/or uncontrolled crystal growth.

  • Slow down the crystallization process:

    • Reduce the cooling rate: In cooling crystallization, a slower cooling rate allows for fewer nuclei to form and grow larger.

    • Decrease the supersaturation level: Working in the metastable zone, a region of moderate supersaturation, promotes controlled crystal growth over rapid nucleation. You can achieve this by starting with a slightly lower concentration of this compound.

    • Optimize solvent/antisolvent addition: In antisolvent crystallization, a very slow addition rate of the antisolvent can lead to the growth of larger, more well-defined crystals.

  • Modify the solvent system:

    • Solvent choice: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

    • Additives: Small amounts of additives can sometimes modify the crystal habit. For example, impurities structurally similar to this compound might alter the growth rates of different crystal faces.

Question 3: The crystallization process is resulting in a low yield. What can be done to increase it?

Answer: Low yield can be attributed to several factors, including incomplete crystallization or loss of material during processing.

  • Maximize recovery from the mother liquor:

    • Optimize the final temperature: In cooling crystallization, ensure the final temperature is low enough to maximize the precipitation of the product, but be mindful of potential impurity precipitation.

    • Increase the antisolvent concentration: In antisolvent crystallization, a higher final concentration of the antisolvent will decrease the solubility of this compound and increase the yield.

    • Evaporate more solvent: In slow evaporation, allowing more solvent to evaporate will drive more material out of solution.

  • Minimize losses during handling:

    • Washing the crystals: When washing the harvested crystals, use a cold solvent in which this compound has low solubility to minimize dissolution of the product.

Question 4: My this compound is "oiling out" instead of crystallizing. How can I prevent this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the temperature is above the melting point of the solvated compound.

  • Reduce the degree of supersaturation:

    • Use a lower starting concentration: This is the most direct way to avoid excessive supersaturation.

    • Slower cooling or antisolvent addition: A more gradual approach to inducing supersaturation can prevent the system from reaching a state where oiling out is favorable.

  • Modify the crystallization conditions:

    • Lower the temperature: If oiling out occurs at a higher temperature, conducting the crystallization at a lower temperature may promote direct crystallization.

    • Change the solvent: A different solvent system may alter the solubility and phase behavior, preventing oiling out.

Frequently Asked Questions (FAQs)

What are the key physical and chemical properties of this compound relevant to crystallization?

PropertyValueReference
Molecular FormulaC₅H₁₀N₂O₃[1]
Molecular Weight146.14 g/mol [1]
Melting Point~235 °C (with decomposition)[1]
pKa (at 25 °C)3.15[1]
Solubility in Water (at 298.15 K)~4.78 mol/kg of water (~698.6 g/L)[1]

What are the common polymorphs of this compound and how can they be controlled?

While polymorphism is a known phenomenon for dipeptides, specific polymorphs of pure this compound are not extensively detailed in readily available literature. However, a polymorph of this compound hydroiodide monohydrate has been reported, indicating that this compound has the potential to form different crystal structures depending on the conditions.[2]

To control polymorphism:

  • Solvent Selection: The choice of solvent can influence which polymorphic form crystallizes.

  • Supersaturation Level: Different levels of supersaturation can favor the nucleation of different polymorphs.

  • Temperature: The crystallization temperature can be a critical factor in determining the resulting polymorph.

  • Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that form.

Which solvents are suitable for the crystallization of this compound?

Water is a good solvent for this compound due to its high solubility.[1] For antisolvent crystallization, alcohols such as ethanol and propanol, in which this compound has lower solubility, can be used. The choice of solvent will depend on the desired crystallization method and the target crystal characteristics.

Experimental Protocols

Below are detailed methodologies for common crystallization techniques that can be adapted for this compound.

Cooling Crystallization Protocol

This method is suitable for substances that have a significant decrease in solubility with decreasing temperature.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated or slightly undersaturated solution of this compound in a suitable solvent (e.g., water) at an elevated temperature (e.g., 50-60 °C). Ensure all the solid has dissolved.

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Cooling:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.

    • Controlled Cooling: For more precise control, use a programmable water bath or crystallizer to cool the solution at a specific rate (e.g., 0.1-0.5 °C/min).

  • Crystal Harvesting: Once crystallization is complete, collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Troubleshooting Workflow for Cooling Crystallization

Caption: A decision tree for troubleshooting common issues in cooling crystallization.

Antisolvent Crystallization Protocol

This method is effective when the solute is soluble in one solvent (the solvent) but insoluble in another (the antisolvent), and the two solvents are miscible.

Methodology:

  • Preparation of Solution: Dissolve this compound in a suitable solvent (e.g., water) to a concentration close to saturation.

  • Filtration: Filter the solution to remove any impurities.

  • Antisolvent Addition:

    • Slowly add a miscible antisolvent (e.g., ethanol or propanol) to the stirred solution at a constant rate. A syringe pump is recommended for precise control.

    • Alternatively, the this compound solution can be added slowly to the antisolvent.

  • Agitation: Maintain gentle agitation during the antisolvent addition to ensure good mixing and prevent localized high supersaturation.

  • Equilibration: After the addition is complete, continue to stir the mixture for a period to allow crystallization to complete.

  • Crystal Harvesting, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization Protocol, using the solvent/antisolvent mixture from the mother liquor for washing.

Workflow for Antisolvent Crystallization

AntisolventWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting Prep Dissolve this compound in Solvent Filter Filter Solution Prep->Filter AddAnti Slowly Add Antisolvent with Agitation Filter->AddAnti Equilibrate Equilibrate and Allow Crystals to Grow AddAnti->Equilibrate Harvest Filter Crystals Equilibrate->Harvest Wash Wash with Cold Solvent Mixture Harvest->Wash Dry Dry Crystals Wash->Dry

Caption: A general workflow diagram for the antisolvent crystallization process.

Vapor Diffusion Crystallization Protocol (Hanging Drop Method)

This microscale technique is useful for screening conditions and growing high-quality single crystals.

Methodology:

  • Prepare the Reservoir Solution: Fill the well of a crystallization plate with 500 µL of a reservoir solution containing a precipitant (e.g., a salt or a polymer solution).

  • Prepare the Drop: On a clean, siliconized glass coverslip, mix a small volume (e.g., 1 µL) of the concentrated this compound solution with an equal volume (1 µL) of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease. The drop should be hanging over the reservoir.

  • Equilibration and Crystal Growth: Over time, water will vaporize from the drop and move to the more concentrated reservoir solution. This slowly increases the concentration of both this compound and the precipitant in the drop, leading to crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Logical Relationship in Vapor Diffusion

VaporDiffusionLogic InitialState Initial State: Drop [Analyte] < Reservoir [Precipitant] Process Vapor Diffusion (Water moves from drop to reservoir) InitialState->Process IntermediateState Drop Concentration Increases: [Analyte] and [Precipitant] rise Process->IntermediateState FinalState Supersaturation Reached: Crystal Nucleation and Growth IntermediateState->FinalState

Caption: The logical progression of events during vapor diffusion crystallization.

References

Glycyl-L-alanine Peptide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the dipeptide Glycyl-L-alanine (Gly-Ala).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is the yield of my this compound synthesis unexpectedly low?

Low yields in Gly-Ala synthesis can arise from several factors, including incomplete coupling reactions, premature chain termination, or aggregation of the growing peptide chain.

Possible Causes & Troubleshooting Steps:

  • Incomplete Coupling: The formation of the peptide bond between glycine and alanine may not go to completion.

    • Solution: Monitor coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), perform a second coupling step. Consider increasing the concentration of the amino acid and coupling reagents.[1] For difficult couplings, switching to a more efficient coupling reagent like HATU may be beneficial.

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain will prevent the next amino acid from being added, leading to truncated sequences.[2]

    • Solution: For Fmoc-based synthesis, ensure the piperidine solution is fresh and of the correct concentration. In some cases, extending the deprotection time or performing a second deprotection step can be helpful.[3][4] Monitoring the UV absorbance of the piperidine-dibenzofulvene adduct can provide a quantitative measure of Fmoc removal.[2]

  • Peptide Aggregation: The growing Gly-Ala chains on the solid support can interact with each other, forming secondary structures that hinder reagent accessibility.[2][5] This is particularly problematic with hydrophobic sequences.

    • Solution: Employ strategies to disrupt aggregation, such as using a lower substitution resin to increase the distance between peptide chains.[2] Switching to a solvent like N-methylpyrrolidone (NMP) or using microwave-assisted synthesis can also help.[2]

FAQ 2: My final product is impure. What are the likely side products and how can I minimize them?

Impurities in this compound synthesis often stem from side reactions such as racemization, the formation of deletion sequences, or modifications to the amino acid side chains.

Common Impurities and Mitigation Strategies:

  • Racemization: The chiral integrity of L-alanine can be compromised during the activation step, leading to the formation of Glycyl-D-alanine.[6][7][8][9]

    • Solution: The choice of coupling reagent and base can significantly impact the level of racemization. Using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure with carbodiimide coupling reagents can suppress racemization.[6][10][11] Weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][11]

  • Deletion Sequences (e.g., Alanine): If the coupling of glycine is incomplete, a portion of the final product will be missing this residue, resulting in just alanine attached to the resin.

    • Solution: As mentioned for low yield, ensure complete coupling by performing a double coupling or using a more efficient coupling reagent. The Kaiser test is a valuable tool to confirm the absence of free amines before proceeding to the next step.[2]

  • Dipeptide Formation (Gly-Gly or Ala-Ala): In solution-phase synthesis, self-condensation of the activated amino acids can occur, leading to the formation of homodimers.[12]

    • Solution: This is less of a concern in solid-phase peptide synthesis (SPPS) where one amino acid is anchored to the resin. In solution-phase, a proper protecting group strategy is essential to prevent unwanted reactions.[12][13][14]

FAQ 3: How do I choose the right protecting group strategy for Gly-Ala synthesis?

The two most common strategies for solid-phase peptide synthesis are Fmoc/tBu and Boc/Bzl.[14] The choice depends on the desired scale, the sensitivity of the peptide to cleavage reagents, and available equipment.

  • Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for N-terminal protection and acid-labile groups (like tert-butyl) for side-chain protection.[14]

    • Advantages: Milder deprotection conditions for the N-terminus (piperidine) and final cleavage with trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) used in Boc/Bzl chemistry.[14]

    • Considerations: The basic conditions of Fmoc removal can sometimes lead to side reactions like aspartimide formation in sequences containing aspartic acid.[15]

  • Boc/Bzl Strategy: This method employs the acid-labile Boc group for N-terminal protection and benzyl-based groups for side-chain protection, which are removed during the final cleavage with strong acid (HF).[14]

    • Advantages: Can be beneficial for reducing peptide aggregation during synthesis.[14]

    • Considerations: Requires specialized equipment for handling HF, a highly corrosive and toxic reagent.[14]

FAQ 4: What are the best methods for purifying and characterizing this compound?

Proper purification and characterization are crucial to ensure the identity and purity of the synthesized dipeptide.

  • Purification:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides. The crude peptide is dissolved in a suitable solvent and separated on a C18 column using a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA.

  • Characterization:

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized this compound.[2][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of both glycine and alanine residues and the peptide bond.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the peptide bond and other functional groups.[17][18]

Data Presentation

Table 1: Impact of Coupling Reagents and Additives on Racemization and Yield

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization Potential
DCC/DICNoneDIPEA50-70%High
DCC/DICHOBtDIPEA70-85%Low
HBTUNoneDIPEA85-95%Low
HATUNoneDIPEA90-98%Very Low

Note: Yields are illustrative and can vary based on specific reaction conditions, scale, and purification methods.[19]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

  • Resin Preparation: Swell Fmoc-L-Ala-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from alanine. Wash the resin thoroughly with DMF.

  • Glycine Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated glycine solution to the resin and shake for 2 hours.

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (beads should be colorless or yellow). If the beads are blue, repeat the coupling step.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Final Deprotection and Cleavage:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours to remove the N-terminal Fmoc group and cleave the peptide from the resin.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether.[2] Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude this compound by RP-HPLC.

Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines

This test is used to qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (10-15 beads) in a small test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads.

      • Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).

      • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Visualizations

experimental_workflow start Start: Fmoc-Ala-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Glycine Coupling (Fmoc-Gly-OH, HBTU, DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling (Blue Beads) kaiser_test->incomplete Positive complete Complete Coupling (Yellow Beads) kaiser_test->complete Negative recouple Recouple Glycine incomplete->recouple recouple->coupling wash2 Wash (DMF, DCM) complete->wash2 cleavage Cleavage & Final Deprotection (TFA Cocktail) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Gly-Ala purification->end

Caption: Solid-Phase Synthesis Workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection Verify Deprotection (UV-Vis of Fmoc Adduct) start->check_deprotection check_racemization Assess Racemization (Chiral HPLC/NMR) start->check_racemization incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection high_racemization High Racemization check_racemization->high_racemization solution_coupling Solution: - Double Couple - Change Coupling Reagent incomplete_coupling->solution_coupling solution_deprotection Solution: - Extend Deprotection Time - Use Fresh Reagents incomplete_deprotection->solution_deprotection solution_racemization Solution: - Use Additives (HOBt) - Use Weaker Base high_racemization->solution_racemization

Caption: Troubleshooting Logic for Gly-Ala Synthesis Issues.

References

Troubleshooting poor peak resolution in Glycyl-L-alanine HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Glycyl-L-alanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve issues related to poor peak resolution in your this compound HPLC experiments.

Q1: What are the common causes of poor peak resolution (e.g., peak fronting, tailing, or splitting) for this compound?

Poor peak resolution in the HPLC analysis of this compound can manifest as asymmetrical peaks (fronting or tailing), split peaks, or broad peaks. These issues can arise from a variety of factors related to the column, mobile phase, sample, or instrument.[1][2][3]

  • Peak Fronting: This is often observed as a distortion where the front of the peak is less steep than the back. Common causes include:

    • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[4][5][6]

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.[4][5]

    • Column Collapse: A void at the head of the column can lead to an uneven flow path and cause peak fronting.[7]

  • Peak Tailing: This is characterized by a peak with a "tail" extending from the apex towards the baseline. Potential causes include:

    • Secondary Interactions: For a polar dipeptide like this compound, interactions with active sites on the column packing material, such as residual silanol groups, can cause tailing.[8][9]

    • Column Contamination: Accumulation of contaminants on the column can interfere with the analyte's interaction with the stationary phase.[10]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[11][12]

  • Split Peaks: This occurs when a single peak appears as two or more distinct peaks. Possible reasons include:

    • Co-elution: An impurity or a closely related compound may be co-eluting with this compound.[6][13]

    • Column Void or Blockage: A partially blocked frit or a void in the column packing can create multiple paths for the analyte, leading to split peaks.[13]

    • Injection Issues: Problems with the injector, such as a faulty rotor seal, can cause the sample to be introduced onto the column in two separate bands.[6]

  • Broad Peaks: Peaks that are wider than expected can indicate a loss of column efficiency. Common causes are:

    • Column Degradation: Over time, the performance of an HPLC column will degrade, leading to broader peaks.[14]

    • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[11]

    • Slow Flow Rate: While a slower flow rate can sometimes improve resolution, an excessively slow rate can lead to increased diffusion and broader peaks.

Q2: How can I optimize my mobile phase to improve the peak shape of this compound?

Optimizing the mobile phase is a critical step in achieving good peak resolution for this compound, which is a polar dipeptide.

  • Mobile Phase Composition: For reversed-phase HPLC, a common mobile phase consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The percentage of the organic modifier can be adjusted to control the retention time and peak shape.

  • pH Adjustment: The pH of the aqueous portion of the mobile phase is crucial. For a dipeptide with amino and carboxylic acid groups, the pH will determine its charge state. It is generally recommended to operate at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form and minimize secondary interactions.[11]

  • Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[11]

  • Ion-Pairing Reagents: For highly polar analytes that are poorly retained on reversed-phase columns, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.

Q3: What type of HPLC column is most suitable for this compound analysis?

The choice of HPLC column depends on the desired separation mechanism.

  • Reversed-Phase (RP) Columns: C18 columns are widely used for the separation of peptides and amino acids.[14] For a small dipeptide like this compound, a column with a smaller pore size (e.g., 120 Å) may be suitable.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for the separation of very polar compounds that show little or no retention in reversed-phase chromatography.[10] A silica-based HILIC column can be effective for retaining and separating this compound.

  • Chiral Columns: If the goal is to separate the L- and D-enantiomers of Glycyl-alanine, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have been shown to be effective for the chiral separation of underivatized amino acids and peptides.

Experimental Protocol Example

This section provides a detailed example of an HPLC method for the analysis of this compound. This is a hypothetical protocol based on common practices for similar analytes and should be optimized for your specific application.

Objective: To achieve a symmetric and well-resolved peak for this compound using reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: this compound standard dissolved in Mobile Phase A

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 30% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of this compound in Mobile Phase A.

  • Inject the sample and run the gradient program.

  • Monitor the chromatogram for the retention time and peak shape of this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a calibration curve of this compound, demonstrating the expected linearity and precision of a well-optimized HPLC method.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)Tailing Factor
115,2345.211.05
576,1705.201.03
10151,9805.211.02
25380,5005.221.01
50759,8005.211.00
1001,525,0005.201.02

Note: The tailing factor, a measure of peak symmetry, should ideally be close to 1.0. Values significantly greater than 1 indicate peak tailing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound HPLC analysis.

TroubleshootingWorkflow Troubleshooting Poor Peak Resolution for this compound HPLC Start Poor Peak Resolution (Fronting, Tailing, Splitting, Broadening) CheckColumn Check Column - Age and usage? - Correct column type? Start->CheckColumn ColumnOK Column Appears OK CheckColumn->ColumnOK No ReplaceColumn Replace Column CheckColumn->ReplaceColumn Yes CheckMobilePhase Check Mobile Phase - Correct composition and pH? - Freshly prepared and degassed? ColumnOK->CheckMobilePhase GoodResolution Good Peak Resolution Achieved ReplaceColumn->GoodResolution MobilePhaseOK Mobile Phase Appears OK CheckMobilePhase->MobilePhaseOK No OptimizeMobilePhase Optimize Mobile Phase - Adjust % organic - Adjust pH - Add ion-pairing agent CheckMobilePhase->OptimizeMobilePhase Yes CheckSample Check Sample - Concentration too high? - Solvent compatible with mobile phase? MobilePhaseOK->CheckSample OptimizeMobilePhase->GoodResolution SampleOK Sample Appears OK CheckSample->SampleOK No AdjustSample Adjust Sample - Dilute sample - Dissolve in mobile phase CheckSample->AdjustSample Yes CheckInstrument Check Instrument - Leaks? - Injector issues? - Detector settings correct? SampleOK->CheckInstrument AdjustSample->GoodResolution InstrumentOK Instrument Appears OK CheckInstrument->InstrumentOK No PerformMaintenance Perform Instrument Maintenance CheckInstrument->PerformMaintenance Yes InstrumentOK->GoodResolution PerformMaintenance->GoodResolution

References

Technical Support Center: Glycyl-L-alanine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry of Glycyl-L-alanine.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound, presented in a question-and-answer format.

Issue: Unexpected Peaks in the Mass Spectrum

Q1: I am observing peaks at m/z values higher than the expected [M+H]⁺ for this compound. What are they?

A1: These are likely adduct ions, where the this compound molecule associates with cations present in the sample or mobile phase. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). Their presence is often due to contaminants from glassware or reagents.[1][2]

  • Recommendation: To confirm, calculate the mass difference between your unexpected peak and the [M+H]⁺ peak. It should correspond to the mass of the adduct minus the mass of a proton. For example, the difference for a sodium adduct is approximately 22 Da. To mitigate this, use high-purity solvents and plasticware instead of glassware.[1] If adduct formation is persistent and problematic, consider adding a small amount of a volatile acid like formic acid to the mobile phase to favor protonation.[1]

Q2: My spectrum shows multiple peaks with mass differences corresponding to amino acids, even though I injected a pure dipeptide. What is happening?

A2: This phenomenon is likely due to in-source fragmentation.[3] The energy in the ion source can be high enough to cause the peptide to fragment before it reaches the mass analyzer. For this compound, this can result in peaks corresponding to the individual amino acid fragments.

  • Recommendation: Optimize the ion source parameters, such as the cone voltage or capillary temperature, to reduce the energy imparted to the ions. A lower energy setting can minimize in-source fragmentation.

Q3: I see peaks that do not correspond to my analyte, adducts, or expected fragments. Where could they be from?

A3: These are likely contaminants. Common contaminants in mass spectrometry include keratins (from skin and dust), plasticizers (from plasticware), and solvent impurities.

  • Recommendation: Always use high-purity, LC-MS grade solvents and reagents. Wear gloves and take care to minimize sample exposure to the environment. Running a blank (injecting only the mobile phase) can help identify background contaminants.

Issue: Poor Signal or No Signal

Q4: I am not getting a good signal for my this compound sample. What should I check?

A4: Low signal intensity can be due to several factors:

  • Inappropriate Ionization Mode: Ensure you are using the correct ionization mode. For peptides like this compound, positive ion mode (ESI+) is typically used to detect the protonated molecule [M+H]⁺.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred to promote protonation.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of your analyte, leading to a suppressed signal.

  • Instrument Calibration: An out-of-calibration instrument can lead to poor sensitivity.

  • Recommendation: Verify your ionization mode and mobile phase composition. If ion suppression is suspected, consider sample cleanup methods like solid-phase extraction (SPE). Regularly calibrate your mass spectrometer according to the manufacturer's guidelines.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z of the protonated molecule of this compound?

A1: The molecular weight of this compound is 146.14 g/mol .[6][7][8] The expected m/z for the singly charged protonated molecule, [M+H]⁺, is approximately 147.15.

Q2: What are the common adducts of this compound and their m/z values?

A2: The most common adducts are formed with sodium and potassium ions.

  • [M+Na]⁺: Approximately 169.13 m/z

  • [M+K]⁺: Approximately 185.10 m/z

The presence and intensity of these adducts can vary depending on the cleanliness of the system and the sample matrix.[1][2]

Q3: What are the expected b and y fragment ions for this compound in MS/MS?

A3: In tandem mass spectrometry (MS/MS), this compound will fragment at the peptide bond. The resulting b and y ions are key for structural confirmation.

  • b₁ ion: This ion corresponds to the N-terminal glycine residue. Its m/z is approximately 58.04.

  • y₁ ion: This ion corresponds to the C-terminal alanine residue. Its m/z is approximately 90.05.

The observation of these fragment ions confirms the sequence of the dipeptide.[9][10]

Quantitative Data Summary

The following table summarizes the expected m/z values for the main ions and common artifacts of this compound in high-resolution mass spectrometry.

Ion TypeDescriptionTheoretical m/z
[M+H]⁺ Protonated Molecule147.0764
[M+Na]⁺ Sodium Adduct169.0583
[M+K]⁺ Potassium Adduct185.0323
b₁ ion N-terminal fragment (Gly)58.0293
y₁ ion C-terminal fragment (Ala)90.0555

Experimental Protocols

Methodology for Tandem Mass Spectrometry (MS/MS) of this compound

  • Sample Preparation: Dissolve this compound in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1-10 µM.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion, [M+H]⁺, at m/z 147.0764.

  • MS2 Scan (Fragmentation): Select the precursor ion (m/z 147.0764) for collision-induced dissociation (CID). Apply a collision energy sufficient to induce fragmentation. The optimal collision energy may vary between instruments and should be optimized empirically.

  • Data Analysis: Analyze the resulting product ion spectrum for the presence of the characteristic b₁ (m/z 58.0293) and y₁ (m/z 90.0555) fragment ions.

Visualizations

Glycyl_L_alanine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z = 147.0764 b1 b₁ ion (Gly) m/z = 58.0293 Precursor->b1 CID y1 y₁ ion (Ala) m/z = 90.0555 Precursor->y1 CID

Caption: Fragmentation pathway of protonated this compound.

Troubleshooting_Workflow Start Start: Unexpected Peaks in Spectrum CheckAdducts Calculate Mass Difference from [M+H]⁺ Start->CheckAdducts Adducts Adducts Confirmed ([M+Na]⁺, [M+K]⁺) CheckAdducts->Adducts ~22 Da or ~38 Da difference InSourceFrag In-Source Fragmentation CheckAdducts->InSourceFrag Mass difference corresponds to amino acids Contamination Contamination CheckAdducts->Contamination Other unexpected masses CleanSystem Action: Use High-Purity Solvents & Plasticware Adducts->CleanSystem OptimizeSource Action: Lower Ion Source Energy InSourceFrag->OptimizeSource RunBlank Action: Run Blank Injection Contamination->RunBlank

Caption: Troubleshooting workflow for unexpected peaks.

References

Overcoming solubility problems with Glycyl-L-alanine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Glycyl-L-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this dipeptide in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a dipeptide composed of the amino acids glycine and L-alanine. It is commonly used in biochemical research as a model dipeptide to study peptide bond behavior, enzyme kinetics, and protein folding mechanisms.[1] It also serves as a substrate in enzymatic assays for proteases and peptidases and is utilized in nutritional science to investigate peptide absorption and transport.[1] In pharmaceutical development, it can be incorporated into synthetic peptides for drug delivery systems and other bioactive compounds.[1]

Q2: What are the key physicochemical properties of this compound?

A2: this compound is a white to off-white crystalline powder.[2] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₅H₁₀N₂O₃
Molecular Weight146.14 g/mol [3][4]
Melting Point~230°C (with decomposition)[2]
pKa3.15 (at 25°C)[5]

Q3: In which common solvents is this compound soluble?

A3: this compound is known to be soluble in water.[5] Its solubility in organic solvents like ethanol and DMSO is also a key consideration for many experimental protocols. While specific quantitative data across wide temperature and pH ranges is limited in publicly available literature, general principles of peptide solubility can be applied. For instance, for neutral or hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or ethanol before dilution with an aqueous buffer is a common strategy.[6]

Troubleshooting Guides

Issue 1: this compound is not dissolving in water.

Possible Cause 1: Concentration exceeds solubility limit.

  • Solution: The solubility of this compound in pure water at 298.15K (25°C) is approximately 4.78 mol/kg.[2] Ensure your target concentration does not exceed this limit. If a higher concentration is required, consider gentle heating or adjusting the pH.

Possible Cause 2: The pH of the solution is at the isoelectric point.

  • Solution: Like other amino acids and peptides, this compound has an isoelectric point (pI) where its net charge is zero, and solubility is at a minimum. Adjusting the pH away from the pI can significantly increase solubility. For acidic peptides, adding a basic solution (e.g., dilute NaOH or NH₄OH) can help, while for basic peptides, an acidic solution (e.g., dilute HCl or acetic acid) is recommended.[7][8] Since this compound is a neutral peptide, slight adjustments to either acidic or basic pH may improve solubility.

Possible Cause 3: The temperature of the solvent is too low.

  • Solution: Increasing the temperature of the solvent can enhance the solubility of many compounds, including peptides. Gently warm the solution while stirring. However, be cautious of potential degradation at high temperatures. It is advisable not to exceed 40°C.[2]

Issue 2: this compound precipitates out of solution after initial dissolution.

Possible Cause 1: Change in temperature.

  • Solution: If the solution was heated to dissolve the this compound, it might precipitate upon cooling to room temperature or lower. If the experimental conditions allow, maintain a slightly elevated temperature. Otherwise, you may need to work with a lower, more stable concentration.

Possible Cause 2: Change in pH.

  • Solution: The pH of your final solution may have shifted to the isoelectric point of this compound upon the addition of other reagents. Re-adjust the pH of the final solution to be further away from the pI.

Possible Cause 3: "Salting out" effect.

  • Solution: High concentrations of salts in your buffer can decrease the solubility of peptides. In NaCl and Na₂SO₄ solutions, this compound shows a moderate salting-out effect at higher salt concentrations.[2] If possible, reduce the salt concentration of your buffer or consider using a different buffer system.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility
This compound Water25~4.78 mol/kg[2]
L-Alanine Water25166.5 g/L
L-Alanine Ethanol (80%)ColdSoluble
Glycine Water25249.9 g/L

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Water
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the powder.

  • Solubilization: Stir the mixture vigorously using a magnetic stirrer. Gentle heating (up to 40°C) can be applied to aid dissolution.

  • pH Adjustment (if necessary): If solubility is an issue, adjust the pH of the solution. Add a small amount of 1M HCl or 1M NaOH dropwise while monitoring the pH with a calibrated pH meter until the peptide dissolves.

  • Final Volume: Once fully dissolved, add water to reach the final desired volume.

  • Sterilization: If for use in cell culture, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for HPLC Analysis
  • Solvent Preparation: Prepare the mobile phase to be used for the HPLC analysis.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the mobile phase (e.g., 10 mL).

  • Complete Dissolution: Vortex or sonicate the solution to ensure complete dissolution. If the mobile phase is not a good solvent, you may need to dissolve the sample in a small amount of a stronger solvent (like DMSO) and then dilute it with the mobile phase. Ensure the final concentration of the strong solvent is compatible with your HPLC method.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Visualizations

Bacterial Cell Wall Peptidoglycan Synthesis

The synthesis of the peptidoglycan cell wall in bacteria is a vital process that provides structural integrity. This compound itself is not directly incorporated, but its constituent amino acids, glycine and L-alanine, are key components of the pentapeptide precursor in many bacterial species. The following diagram illustrates a simplified workflow of the initial stages of peptidoglycan synthesis in Staphylococcus aureus, where a pentaglycine bridge is common.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_L_Ala UDP_NAM_L_Ala UDP_NAM->UDP_NAM_L_Ala MurC + L-Ala L_Ala L-Alanine D_Glu D-Glutamate L_Lys L-Lysine Pentaglycine_Lys Pentaglycine_Lys L_Lys->Pentaglycine_Lys FemXAB + Glycyl-tRNA D_Ala_D_Ala D-Ala-D-Ala Glycyl_tRNA Glycyl-tRNA UDP_NAM_peptide UDP_NAM_peptide UDP_NAM_L_Ala->UDP_NAM_peptide MurD, MurE, MurF + D-Glu, L-Lys, D-Ala-D-Ala Lipid_I Lipid I (UDP-NAM-pentapeptide) UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG + UDP-NAG Translocation Lipid II Translocation Lipid_II->Translocation Flippase Glycan_Chain Growing Glycan Chain Translocation->Glycan_Chain Transglycosylation Cross_linking Peptide Cross-linking Glycan_Chain->Cross_linking Transpeptidation

Caption: Simplified workflow of bacterial peptidoglycan synthesis.

Troubleshooting Logic for this compound Solubility Issues

This diagram outlines a logical workflow for troubleshooting common solubility problems encountered with this compound.

Troubleshooting_Workflow start Start: this compound in Solvent dissolved Completely Dissolved? start->dissolved check_concentration Check Concentration (below solubility limit?) dissolved->check_concentration No success Success: Homogeneous Solution dissolved->success Yes heat Apply Gentle Heat (up to 40°C) heat->dissolved Re-check adjust_ph Adjust pH (away from pI) heat->adjust_ph Still not dissolved adjust_ph->dissolved Re-check organic_solvent Use Co-solvent (e.g., DMSO, Ethanol) adjust_ph->organic_solvent Still not dissolved check_concentration->heat Yes lower_concentration Lower Concentration check_concentration->lower_concentration No lower_concentration->dissolved organic_solvent->dissolved Re-check fail Insoluble: Re-evaluate Solvent System organic_solvent->fail Still not dissolved

Caption: Troubleshooting workflow for this compound solubility.

References

Minimizing racemization during Glycyl-L-alanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of Glycyl-L-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of the undesired Glycyl-D-alanine diastereomer.

Issue Potential Cause Recommended Solution
High Degree of Racemization Detected 1. Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, EDC) without racemization-suppressing additives.[1] 2. Excessive or Strong Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can promote the abstraction of the α-proton of the activated amino acid, leading to racemization.[1] 3. Prolonged Activation Time: Extended time between the activation of the carboxylic acid and the addition of the amine component increases the opportunity for racemization.[1] 4. High Reaction Temperature: Elevated temperatures can increase the rate of racemization.1. Select a Low-Racemization Coupling Reagent/Additive Combination: - Utilize carbodiimides like DIC or EDC in conjunction with additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] - Employ phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts, which are known for their efficiency and low racemization potential, particularly when used with additives.[1] 2. Optimize Base Selection and Stoichiometry: - Opt for a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases.[1] - Use the minimum necessary amount of base. Typically, one equivalent is required for couplings involving amino acid salts.[1] 3. Minimize Activation Time: Add the coupling reagent to the protected glycine and immediately introduce the protected L-alanine. 4. Control Reaction Temperature: Perform the coupling reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.
Incomplete Reaction or Low Yield 1. Steric Hindrance: Although less of an issue for Gly-Ala, bulky protecting groups can sometimes hinder the reaction. 2. Poor Solubility of Reagents: Reagents may not be fully dissolved, leading to an incomplete reaction. 3. Aggregation of the Peptide: The growing dipeptide chain may aggregate, preventing further reaction.1. Choose Appropriate Protecting Groups: Ensure the protecting groups on glycine and L-alanine are suitable for the chosen coupling method and do not cause significant steric hindrance. 2. Ensure Complete Dissolution: Make sure all reagents are fully dissolved in the appropriate solvent before proceeding with the reaction. 3. Alter Solvent Conditions: If aggregation is suspected, consider switching to a more polar aprotic solvent such as N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO).[1]
Difficulty in Product Purification 1. Byproducts from Coupling Reagents: For instance, dicyclohexylurea (DCU) from DCC is notoriously difficult to remove due to its low solubility.[1] 2. Similar Polarity of Product and Starting Materials: Incomplete reactions can make it challenging to separate the dipeptide from unreacted starting materials.1. Choose a Reagent with Soluble Byproducts: Opt for diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like EDC, as their urea byproducts are more easily removed.[1] Byproducts from phosphonium and aminium/uronium salts are also generally soluble.[1] 2. Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the activated glycine to ensure the complete consumption of the L-alanine component. Monitor the reaction's progress via TLC or LC-MS.

Quantitative Data on Racemization

The degree of racemization is highly dependent on the specific reaction conditions. The following table provides a summary of the percentage of D-isomer formed during the coupling of a protected amino acid under various conditions, which can serve as a guide for selecting the optimal method for this compound synthesis.

Coupling ReagentBase% D-Isomer Formed (Racemization)
DIC / OxymaDIPEANegligible
EDCI / HOBtDIPEANegligible
PyBOPDIPEANegligible
HBTU / HOBtDIPEANegligible
HATUDIPEANegligible
HATUNMM~5%

Data adapted from a study on a model peptide system and is intended for comparative purposes.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Protected this compound using DIC/HOBt

This protocol details a standard and reliable method for the solution-phase synthesis of a protected this compound dipeptide, designed to minimize racemization.

Materials:

  • Fmoc-Gly-OH

  • H-L-Ala-OMe·HCl (or other suitable C-terminally protected L-alanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolution of L-alanine: Dissolve H-L-Ala-OMe·HCl (1 equivalent) in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Neutralization: Add NMM (1 equivalent) dropwise to the L-alanine solution to neutralize the hydrochloride salt. Stir for 10-15 minutes at 0 °C.[1]

  • Activation of Glycine: In a separate flask, dissolve Fmoc-Gly-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.[1]

  • Coupling: Add the solution of activated glycine to the neutralized L-alanine solution. Then, add DIC (1.1 equivalents) dropwise to the combined mixture at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting starting material.[1]

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected this compound.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is considered the best for minimizing racemization during the synthesis of this compound?

A1: While no single reagent is universally "the best" for all conditions, combinations such as DIC/Oxyma, DIC/HOBt, and PyBOP are excellent choices that consistently result in minimal racemization.[1] It is generally advisable to avoid using carbodiimides without a racemization-suppressing additive. The combination of HATU with NMM as a base has been shown to cause a higher degree of racemization and should be used with caution.[1]

Q2: How does the choice of base impact the level of racemization?

A2: The base plays a critical role in the racemization process. Stronger and less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization by facilitating the abstraction of the α-proton from the activated amino acid.[1] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally preferred to minimize this side reaction.[1]

Q3: What is the primary mechanism of racemization during peptide coupling?

A3: The most predominant mechanism of racemization during peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate.[2] This occurs when the carboxylate group of the N-protected amino acid is strongly activated. The resulting oxazolone has an acidic proton at the α-carbon, which can be abstracted by a base, leading to a loss of stereochemistry.[2]

Q4: Can the reaction temperature be increased to speed up the coupling of this compound?

A4: While gentle heating can sometimes improve coupling efficiency, it must be approached with caution as higher temperatures significantly increase the risk of racemization.[1] For the synthesis of this compound where minimizing racemization is critical, it is recommended to conduct the coupling at 0 °C and allow it to proceed at room temperature.

Q5: How can I accurately determine the extent of racemization in my final this compound product?

A5: The most common and accurate method for determining the diastereomeric purity of your dipeptide is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique utilizes a chiral stationary phase to separate the this compound and Glycyl-D-alanine diastereomers, allowing for their quantification.

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Fmoc-Gly-OH Fmoc-Gly-OH Activated_Intermediate Activated Intermediate (O-acylisourea) Fmoc-Gly-OH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Gly-L-Ala Fmoc-Gly-L-Ala-OMe Activated_Intermediate->Gly-L-Ala + L-Ala-OMe Enolate Enolate Oxazolone->Enolate + Base - H+ Gly-D-Ala Fmoc-Gly-D-Ala-OMe (Racemized Product) Enolate->Gly-D-Ala + L-Ala-OMe L-Ala-OMe H-L-Ala-OMe

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected in Gly-Ala Synthesis Check_Reagent Review Coupling Reagent & Additive Start->Check_Reagent Check_Base Examine Base (Type & Stoichiometry) Start->Check_Base Check_Conditions Assess Reaction Conditions (Temp. & Time) Start->Check_Conditions Solution_Reagent Use DIC/Oxyma, DIC/HOBt, or PyBOP Check_Reagent->Solution_Reagent Solution_Base Switch to NMM or 2,4,6-collidine Check_Base->Solution_Base Solution_Conditions Couple at 0°C to RT, minimize activation time Check_Conditions->Solution_Conditions End Minimized Racemization Solution_Reagent->End Solution_Base->End Solution_Conditions->End

References

Validation & Comparative

A Comparative Guide to the Properties of Glycyl-L-alanine and L-alanyl-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-alanine (Gly-Ala) and L-alanyl-glycine (Ala-Gly) are simple dipeptides and structural isomers, differing only in the sequence of their constituent amino acids, glycine and L-alanine. This seemingly minor difference in structure can lead to significant variations in their physicochemical and biological properties. Understanding these differences is crucial for researchers in fields such as drug delivery, where dipeptides are explored as prodrugs to improve the absorption of parent molecules, and in nutritional science for their role in protein metabolism. This guide provides an objective comparison of the known properties of this compound and L-alanyl-glycine, supported by available experimental data.

Physicochemical Properties

The arrangement of amino acid residues in Gly-Ala and Ala-Gly influences their fundamental chemical and physical characteristics. A summary of these properties is presented in Table 1.

PropertyThis compoundL-alanyl-glycine
Molecular Formula C5H10N2O3C5H10N2O3
Molecular Weight ( g/mol ) 146.14[1]146.14
Melting Point (°C) ~230 (decomposes)225 (DL-alanyl-glycine)[2]
Water Solubility at 25°C ( g/100 mL) Data not availableData not available
Calculated Isoelectric Point (pI) ~5.88~5.88

Note: The melting point for L-alanyl-glycine is for the DL-racemic mixture, which may differ from the pure L-enantiomer. The isoelectric point (pI) is calculated based on the pKa values of the terminal amino and carboxyl groups of the constituent amino acids (Glycine: pKa1 ≈ 2.34, pKa2 ≈ 9.60; Alanine: pKa1 ≈ 2.34, pKa2 ≈ 9.69).

Biological Properties

The biological behavior of dipeptides, including their absorption, stability, and interaction with cellular systems, is of primary interest in drug development and nutritional research.

Intestinal Permeability

Experimental Protocol: Caco-2 Cell Permeability Assay

A typical Caco-2 permeability assay involves the following steps:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical to basolateral (A-B) transport, the test dipeptide is added to the apical side, and its appearance in the basolateral chamber is monitored over time.

    • For basolateral to apical (B-A) transport, the dipeptide is added to the basolateral side, and its appearance in the apical chamber is measured.

  • Quantification: The concentration of the dipeptide in the receiver chamber is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the substance in the donor compartment.

The following diagram illustrates the general workflow of a Caco-2 permeability assay.

G cluster_0 Experimental Workflow: Caco-2 Permeability Assay start Start culture Seed and culture Caco-2 cells on permeable supports (21-25 days) start->culture integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->integrity transport Perform transport experiment: - Add dipeptide to donor chamber - Incubate at 37°C integrity->transport sample Collect samples from receiver chamber at set time points transport->sample quantify Quantify dipeptide concentration using LC-MS sample->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate end End calculate->end

A generalized workflow for determining the apparent permeability coefficient (Papp) using Caco-2 cells.
Plasma Stability

The stability of dipeptides in plasma is a critical factor determining their in vivo half-life and bioavailability. Enzymatic degradation, primarily by peptidases present in the blood, is the main route of clearance. Studies have shown that the N-terminal amino acid residue significantly influences the rate of hydrolysis of dipeptides in plasma. Dipeptides with an N-terminal glycine are generally more stable than those with an N-terminal alanine. Therefore, it is expected that this compound would exhibit greater stability in plasma compared to L-alanyl-glycine.

Experimental Protocol: Dipeptide Stability in Plasma

A common method to assess the in vitro plasma stability of a dipeptide is as follows:

  • Incubation: The dipeptide is incubated in fresh plasma (e.g., human, rat) at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a precipitating agent, such as methanol or trichloroacetic acid, which also precipitates plasma proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by a suitable method, like LC-MS/MS, to quantify the remaining concentration of the intact dipeptide.

  • Half-life Calculation: The percentage of the dipeptide remaining at each time point is plotted against time, and the in vitro half-life (t1/2) is calculated from the degradation rate constant.

The following diagram illustrates the key steps in a plasma stability assay.

G cluster_1 Experimental Workflow: Plasma Stability Assay start_stability Start incubation Incubate dipeptide with plasma at 37°C start_stability->incubation sampling Collect aliquots at various time points incubation->sampling termination Terminate reaction and precipitate proteins sampling->termination centrifugation Centrifuge to separate supernatant termination->centrifugation analysis Analyze supernatant by LC-MS/MS to quantify remaining dipeptide centrifugation->analysis calculation Calculate in vitro half-life (t1/2) analysis->calculation end_stability End calculation->end_stability

A generalized workflow for determining the in vitro plasma half-life of a dipeptide.
Effects on Cell Signaling Pathways

The direct effects of this compound and L-alanyl-glycine on specific cell signaling pathways have not been extensively studied and compared. Research on the individual amino acids suggests potential roles. For instance, glycine has been shown to suppress the activation of the NF-κB signaling pathway, which is involved in inflammation.[3][4] L-alanine is involved in the glucose-alanine cycle and can influence metabolic signaling.[5] However, it is unclear if these effects are recapitulated by the dipeptides themselves or if they are a consequence of their hydrolysis into constituent amino acids.

The following diagram depicts a simplified overview of the NF-κB signaling pathway, which can be a target for investigating the anti-inflammatory potential of these dipeptides.

G cluster_2 Simplified NF-κB Signaling Pathway stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription initiates

A simplified representation of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

This compound and L-alanyl-glycine, despite being simple isomers, are expected to exhibit distinct biological properties primarily due to the difference in their N-terminal amino acid. Based on existing literature, this compound is predicted to have greater stability in plasma than L-alanyl-glycine. While both are likely substrates for the PepT1 transporter, a direct comparison of their intestinal permeability requires further experimental investigation. The specific effects of these dipeptides on cell signaling pathways remain an open area for research.

For drug development professionals, the choice between using a Gly-X or Ala-X dipeptide linker in a prodrug strategy could have significant implications for the pharmacokinetic profile of the parent drug. Further head-to-head experimental studies are warranted to provide the quantitative data needed to make informed decisions in the design of dipeptide-based therapeutics and nutritional supplements.

References

A Comparative Guide to Dipeptide Supplementation in Cell Culture: Focus on Glycyl-L-alanine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biopharmaceutical production and cell-based research, the composition of cell culture media is a critical factor influencing cell growth, viability, and productivity. Dipeptides have emerged as a superior alternative to free amino acids for overcoming challenges related to instability and poor solubility. This guide provides an objective comparison of Glycyl-L-alanine and other commonly used dipeptides in cell culture applications, supported by experimental data, detailed protocols, and an examination of the underlying cellular mechanisms.

Performance Comparison of Dipeptides

While direct head-to-head quantitative performance data for this compound in peer-reviewed literature is limited, its constituent amino acids, glycine and alanine, are known to be non-essential amino acids that can be synthesized by most mammalian cell lines. However, their supplementation can be beneficial. Glycine is a key component in the synthesis of purines, and alanine is a major source of energy and is involved in the transfer of nitrogen between tissues. The use of dipeptides containing these amino acids can offer advantages in terms of stability and controlled nutrient release.

To provide a clear comparison, this guide presents data from studies on other structurally similar and widely used dipeptides, such as L-alanyl-L-glutamine and Glycyl-L-glutamine, which serve as excellent benchmarks for understanding the potential benefits of dipeptide supplementation.

Glutamine-Containing Dipeptides in Fed-Batch Culture of CHO Cells

L-glutamine is an essential amino acid for most mammalian cells in culture, but it is notoriously unstable, degrading into ammonia, which is toxic to cells. L-alanyl-L-glutamine (AlaGln) is a stable dipeptide alternative.

Table 1: Comparison of L-alanyl-L-glutamine (AlaGln) vs. L-glutamine (Gln) on Anti-CD20 Antibody-Producing CHO Cells. [1]

Culture ConditionPeak Viable Cell Density (x 10⁵ cells/mL)Final Antibody Titer (mg/L)
Gln in Basal & Feed Media47.68246
Gln in Basal, AlaGln in Feed45.83441
AlaGln in Basal & Feed MediaNot specified478

Data from Imamoto et al. (2013) in a serum-free fed-batch culture in Erlenmeyer flasks.[1]

In a separate experiment with a different CHO cell clone (12C-5), replacing L-glutamine entirely with L-alanyl-L-glutamine resulted in a twofold increase in the final antibody titer (341 mg/L vs. 171 mg/L).[1]

Comparison of Glutamine-Containing Dipeptides on Porcine Enterocytes

A study comparing L-glutamine, L-alanyl-L-glutamine (Ala-Gln), and Glycyl-L-glutamine (Gly-Gln) on the proliferation and viability of intestinal porcine epithelial cells (IPEC-J2) provided the following insights.

Table 2: Effect of Glutamine and Glutamine-Dipeptides on IPEC-J2 Cell Viability and Proliferation.

Treatment (2.5 mM)Relative Cell Viability (%)Relative Proliferation (EdU-positive cells, %)
L-glutamine (Gln)100100
L-alanyl-L-glutamine (Ala-Gln)~100 (No significant difference from Gln)~100 (No significant difference from Gln)
Glycyl-L-glutamine (Gly-Gln)~80 (Significantly lower than Gln)~70 (Significantly lower than Gln)

Data adapted from a study on porcine enterocytes. While not a direct measure of productivity in biopharmaceutical-producing cell lines like CHO, this data provides valuable insights into the differential effects of dipeptides on cell health.

Tyrosine-Containing Dipeptides in Fed-Batch Culture of CHO Cells

L-tyrosine is another amino acid that presents challenges in media formulation due to its poor solubility at neutral pH. Glycyl-L-tyrosine (GlyTyr) is a soluble alternative.

Table 3: Effect of Glycyl-L-tyrosine (GlyTyr) Concentration on Peak Viable Cell Density (pVCD) of IgG1-producing CHO-K1 Cells. [2]

SupplementConcentrationpVCD (x 10⁶ cells/mL)
L-tyrosine (Control)0.5x~34.5
L-tyrosine (Control)1.0x~36.3
Glycyl-L-tyrosine0.5x~35.0
Glycyl-L-tyrosine1.0x~36.0
Glycyl-L-tyrosine2.0x37.2
Glycyl-L-tyrosine4.0x36.3

Data from Lee et al. (2024) in a 14-day fed-batch culture.[2] Cultures supplemented with Glycyl-L-tyrosine generally achieved enhanced cell growth and titers compared to those with free L-tyrosine.[2]

Experimental Protocols

Detailed and consistent experimental design is crucial for the accurate comparison of different cell culture supplements. Below are generalized protocols based on common practices in the cited literature for evaluating dipeptide performance.

Fed-Batch Culture for Dipeptide Comparison in CHO Cells

This protocol outlines a typical fed-batch culture experiment to compare the effects of different dipeptides on cell growth and protein production.

  • Cell Line and Inoculum: An IgG-producing CHO cell line is commonly used. Cells are expanded from a frozen vial in a suitable growth medium.

  • Bioreactors/Flasks: Experiments can be conducted in shake flasks (e.g., 125 mL with a 40 mL working volume) or benchtop bioreactors (e.g., 1-2 L) for more controlled studies.

  • Basal and Feed Media: A chemically defined basal medium is used for the initial culture. The dipeptides to be tested (e.g., this compound, L-alanyl-L-glutamine) are included in the feed medium, replacing the corresponding free amino acid on an equimolar basis. A control group with the standard free amino acid should be run in parallel.

  • Culture Conditions:

    • Inoculation Density: A typical starting density is 0.3 x 10⁶ viable cells/mL.

    • Temperature: 37°C.

    • CO₂: 5-8%.

    • Shaking/Agitation: 120-140 rpm for shake flasks. For bioreactors, agitation is set to maintain dissolved oxygen (DO) at a setpoint (e.g., 40-50%).

    • pH: Maintained at a setpoint (e.g., 7.0) in bioreactors through the addition of a base (e.g., NaHCO₃ or NaOH).

  • Feeding Strategy: A predefined feeding schedule is followed, for example, daily feeding of a certain percentage of the initial culture volume starting from day 3.

  • Sampling and Analysis: Samples are taken daily or every other day to measure:

    • Viable Cell Density and Viability: Using a cell counter with the trypan blue exclusion method.

    • Metabolites (Glucose, Lactate, Ammonia): Using a biochemical analyzer.

    • Product Titer (e.g., IgG): Using HPLC with a Protein A column.

    • Amino Acid and Dipeptide Concentration: Using HPLC with pre-column derivatization and fluorescence or mass spectrometry detection.

HPLC Analysis of Dipeptides in Cell Culture Supernatant

This protocol describes a method for quantifying dipeptide concentrations in cell culture media.

  • Sample Preparation:

    • Collect a sample of the cell culture supernatant by centrifugation to remove cells.

    • Dilute the supernatant with ultrapure water to bring the dipeptide concentration within the linear range of the standard curve.

  • Derivatization (for fluorescence detection):

    • Mix the diluted sample with a borate buffer (pH ~9).

    • Add a derivatizing agent (e.g., Dansyl Chloride in acetonitrile) and incubate at room temperature.

    • Quench the reaction with an acid (e.g., formic acid).

  • HPLC System and Column:

    • An HPLC system equipped with a fluorescence detector or a mass spectrometer is used.

    • A reverse-phase C18 column is suitable for separating the derivatized dipeptides.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.2% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.2% Formic Acid.

    • A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the dipeptides.

  • Quantification: A standard curve is generated using known concentrations of the dipeptide of interest. The concentration in the samples is calculated based on the peak area from the chromatogram.

Signaling Pathways and Visualizations

Dipeptides are actively transported into cells and the resulting intracellular amino acids play a crucial role in regulating cell growth and protein synthesis, partly through the mTOR signaling pathway.

Dipeptide Uptake and mTOR Signaling Pathway

Dipeptides are transported into mammalian cells primarily by proton-coupled oligopeptide transporters, such as PEPT1 and PEPT2. Once inside the cell, peptidases hydrolyze the dipeptides into their constituent amino acids. These amino acids, particularly leucine, contribute to the activation of the mTORC1 complex, a master regulator of cell growth and proliferation. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1, leading to increased protein synthesis.

Dipeptide_mTOR_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dipeptide This compound (or other dipeptides) PEPT PEPT1/PEPT2 Transporter Dipeptide->PEPT Uptake Intra_Dipeptide Intracellular Dipeptide PEPT->Intra_Dipeptide Peptidases Peptidases Intra_Dipeptide->Peptidases Hydrolysis Amino_Acids Glycine + Alanine Peptidases->Amino_Acids mTORC1 mTORC1 (inactive) Amino_Acids->mTORC1 Activation mTORC1_active mTORC1 (active) Downstream S6K1, 4E-BP1 mTORC1_active->Downstream Phosphorylation Protein_Synthesis Protein Synthesis Cell Growth Downstream->Protein_Synthesis Promotion Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Expansion Cell Line Expansion Inoculation Inoculation of Bioreactors/Flasks Cell_Expansion->Inoculation Media_Prep Media and Feed Preparation (Control vs. Dipeptides) Media_Prep->Inoculation Cultivation Fed-Batch Cultivation (e.g., 14 days) Inoculation->Cultivation Sampling Daily Sampling Cultivation->Sampling Cell_Metrics Cell Growth & Viability (Cell Counter) Sampling->Cell_Metrics Metabolite_Analysis Metabolite Analysis (Biochem Analyzer) Sampling->Metabolite_Analysis Titer_Quant Product Titer (HPLC) Sampling->Titer_Quant Data_Analysis Data Analysis & Comparison Cell_Metrics->Data_Analysis Metabolite_Analysis->Data_Analysis Titer_Quant->Data_Analysis

References

A Comparative Guide to the Validation of Glycyl-L-alanine Purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable experimental results and therapeutic safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment of peptides like Glycyl-L-alanine, a dipeptide composed of glycine and L-alanine. This guide provides an objective comparison of HPLC with other analytical techniques for the validation of this compound purity, supported by representative experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the typical performance of Reversed-Phase HPLC (RP-HPLC) for the analysis of this compound and compare it with other analytical methodologies. The data presented is a representative compilation based on established principles of peptide and amino acid analysis.

Table 1: Potential Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesRationale for Presence
Starting Materials Glycine, L-AlanineIncomplete reaction during peptide synthesis.
Side-Reaction Products Glycyl-D-alanine, Alanyl-glycineRacemization during synthesis; incorrect amino acid coupling.
Degradation Products Diketopiperazine (cyclo(Gly-Ala))Internal cyclization, especially under thermal stress or at neutral/basic pH.
Hydrolysis Products (Glycine, Alanine)Cleavage of the peptide bond due to exposure to acidic or basic conditions.
Process-Related Impurities Residual solvents, ReagentsCarryover from the synthesis and purification process.

Table 2: Comparison of Analytical Methods for this compound Purity

Performance MetricReversed-Phase HPLC (RP-HPLC) Thin-Layer Chromatography (TLC) Capillary Electrophoresis (CE) Nuclear Magnetic Resonance (NMR)
Primary Separation Principle HydrophobicityAdsorption/PartitionCharge-to-size ratioMagnetic properties of atomic nuclei
Resolution of Impurities HighLow to ModerateVery HighModerate
Limit of Detection (LOD) ~0.01%~0.5-1%~0.05%~0.1-1%
Limit of Quantification (LOQ) ~0.03%~1-2%~0.15%~0.5-2%
Quantitative Accuracy HighLow (Semi-quantitative)HighHigh (qNMR)
Throughput ModerateHighHighLow
Compatibility with MS HighLowHighNot applicable

Experimental Protocols

A robust HPLC method is crucial for the accurate assessment of this compound purity. Below is a detailed protocol for a typical RP-HPLC analysis.

Reversed-Phase HPLC (RP-HPLC) Method for this compound Purity

This method separates this compound from its potential impurities based on differences in their hydrophobicity.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: Mobile Phase A.

3. Chromatographic Conditions:

  • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Alternative Method: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. For a small, neutral dipeptide like this compound at neutral pH, IEC can be effective in separating it from charged impurities.

1. Instrumentation and Columns:

  • HPLC System: An HPLC system with a UV or charged aerosol detector (CAD).

  • Column: A strong cation exchange (SCX) or strong anion exchange (SAX) column.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0.

3. Chromatographic Conditions:

  • Gradient: 0-50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC validation of this compound and the logical relationship for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Gly-L-Ala dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system HPLC System filter->hplc_system column C18 Column hplc_system->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Final Purity Report calculate->report

Figure 1. Experimental workflow for HPLC-based purity validation of this compound.

Method_Selection cluster_impurities Nature of Impurities cluster_methods Recommended Method start Purity Analysis of This compound hydrophobicity Different Hydrophobicity? start->hydrophobicity charge Different Charge? hydrophobicity->charge No rphplc RP-HPLC hydrophobicity->rphplc Yes chirality Chiral Impurities? charge->chirality No iec Ion-Exchange Chromatography charge->iec Yes chiral_hplc Chiral HPLC chirality->chiral_hplc Yes

Figure 2. Logical decision tree for selecting the appropriate HPLC method.

Unveiling the Solvent's Influence: A Comparative Analysis of Glycyl-L-alanine Solvation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the solvation behavior of the dipeptide Glycyl-L-alanine across a spectrum of solvents reveals the critical role of solvent-solute interactions in dictating its thermodynamic and physicochemical properties. This guide provides a comprehensive comparison of key solvation parameters, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and predicting the behavior of peptides in various environments.

The solvation of peptides is a fundamental process that governs their structure, stability, and biological activity. This compound, a simple dipeptide, serves as an excellent model for studying these complex interactions. This analysis synthesizes data from various studies to present a comparative overview of its solvation in aqueous and mixed organic solvents.

Thermodynamic Insights into Solvation

The energetics of this compound solvation are elucidated through key thermodynamic parameters, including the Gibbs energy of transfer (ΔtrG°), enthalpy of transfer (ΔtrH°), and entropy of transfer (ΔtrS°). These values provide a quantitative measure of the favorability of transferring the dipeptide from a reference solvent (typically water) to another solvent system.

A significant factor influencing these thermodynamic quantities is the nature of the solvent. For instance, the transfer enthalpies of this compound from water to aqueous mixtures of organic solvents like ethanol, 1-propanol, 2-propanol, acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide have been determined through isothermal calorimetry[1]. These studies reveal the energetic contributions of intermolecular interactions between the dipeptide and the cosolvent molecules. Similarly, investigations into aqueous solutions of formamides and acetamides have provided data on dissolution and transfer enthalpies, highlighting the role of amide-peptide interactions[2].

The Gibbs free energy of transfer, a measure of the spontaneity of the transfer process, has been studied for similar amino acids like glycine and DL-alanine in aqueous electrolyte solutions[3]. These studies indicate how the presence of salts can modulate the solvation and stability of amino acids. Furthermore, the conformational entropy of alanine compared to glycine suggests that even subtle changes in the peptide structure can impact the overall thermodynamics of solvation[4][5].

Volumetric and Acoustic Properties: A Window into Solute-Solvent Interactions

Volumetric and acoustic properties offer valuable insights into the molecular interactions occurring in solution. The apparent molar volume (φV) and the partial molar volume of transfer (ΔtrV°), for instance, reflect the volume changes upon dissolving the solute and transferring it between solvents, respectively. These parameters are sensitive to the packing efficiency and the extent of solute-solvent interactions. Studies on glycine and L-alanine in various aqueous solutions have demonstrated how factors like temperature and the presence of co-solutes influence these volumetric properties[6][7][8][9].

Acoustic parameters, such as molar sound velocity and molar compressibility, provide information about the compressibility of the solution and the strength of intermolecular forces. Research on amino acids in different aqueous environments has utilized these measurements to characterize the hydration of these biomolecules and the effect of co-solvents on their solvation shells[10][11].

Tabulated Quantitative Data

For a clear and concise comparison, the following tables summarize key thermodynamic and volumetric data for this compound and related molecules in various solvent systems.

Table 1: Standard Enthalpies of Transfer (ΔtrH°) of this compound from Water to Aqueous-Organic Mixtures at 298.15 K [1]

Organic Co-SolventMole Fraction (x2)ΔtrH° (kJ·mol-1)
Ethanol0.1Data not available in abstract
1-Propanol0.1Data not available in abstract
2-Propanol0.1Data not available in abstract
Acetonitrile0.1Data not available in abstract
1,4-Dioxane0.1Data not available in abstract
Acetone0.1Data not available in abstract
Dimethyl Sulfoxide0.1Data not available in abstract
Note: Specific values need to be extracted from the full publication.

Table 2: Enthalpy Coefficients of Pairwise Interactions (hxy) between this compound and Organic Co-solvents in Aqueous Solutions at 298.15 K [1][2]

Organic Co-Solventhxy (J·kg·mol-2)
EthanolData not available in abstract
1-PropanolData not available in abstract
AcetonitrileData not available in abstract
FormamideData not available in abstract
N,N-DimethylformamideData not available in abstract
Note: Specific values need to be extracted from the full publication.

Table 3: Apparent Molar Volumes (φV) of L-alanine in Aqueous Citric Acid Solutions at Different Temperatures [6]

Temperature (K)Molality of Citric Acid (mol·kg-1)φV (m3·mol-1) x 10-6
288.150.05Data not available in abstract
298.150.05Data not available in abstract
308.150.05Data not available in abstract
298.150.10Data not available in abstract
298.150.20Data not available in abstract
Note: Specific values need to be extracted from the full publication.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. The following provides an overview of the key methodologies employed.

Isothermal Calorimetry

The enthalpies of dissolution and solvation are measured using an isothermal calorimeter. A known amount of the peptide is dissolved in the solvent, and the heat change associated with the dissolution process is measured. The standard enthalpy of dissolution (ΔsolH°) is obtained by extrapolating the experimental data to infinite dilution. The enthalpy of solvation (ΔsolvH°) is then calculated by combining the enthalpy of dissolution with the standard enthalpy of sublimation (ΔsubH°) of the peptide[1]. The transfer enthalpy (ΔtrH°) from a reference solvent (e.g., water) to another solvent is calculated as the difference between the standard enthalpies of solution in the two solvents.

Density Measurements for Volumetric Properties

The apparent molar volumes (φV) are determined from precise density measurements of the solutions at different concentrations. A vibrating-tube digital density meter is commonly used for this purpose. The apparent molar volume is calculated using the following equation:

φV = (M / ρ) - ( (ρ - ρ0) / (m · ρ · ρ0) )

where M is the molar mass of the solute, m is the molality of the solution, and ρ and ρ0 are the densities of the solution and the pure solvent, respectively[6]. The standard partial molar volume (V°φ) is obtained by extrapolating the apparent molar volumes to infinite dilution.

Ultrasonic Interferometry for Acoustic Properties

Acoustic parameters are determined by measuring the ultrasonic velocity and density of the solutions. An ultrasonic interferometer operating at a fixed frequency is used to measure the sound velocity. From these measurements, various acoustic parameters such as molar sound velocity (R) and molar compressibility (W) can be calculated to infer molecular interactions[10].

Logical Workflow for Solvation Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of peptide solvation.

G Experimental and Computational Workflow for Peptide Solvation Analysis cluster_exp Experimental Characterization cluster_data Data Analysis cluster_interp Interpretation exp_thermo Thermodynamic Measurements (Calorimetry) thermo_data Gibbs Energy, Enthalpy, and Entropy of Transfer exp_thermo->thermo_data exp_vol Volumetric Measurements (Densitometry) vol_data Apparent and Partial Molar Volumes exp_vol->vol_data exp_acoustic Acoustic Measurements (Ultrasonic Interferometry) acoustic_data Molar Sound Velocity, Molar Compressibility exp_acoustic->acoustic_data interpretation Understanding Solute-Solvent and Solute-Solute Interactions thermo_data->interpretation vol_data->interpretation acoustic_data->interpretation

Caption: Workflow for analyzing peptide solvation.

This comparative analysis underscores the multifaceted nature of this compound solvation. The interplay of solvent properties and peptide structure dictates the thermodynamic and physicochemical behavior, providing a foundation for understanding more complex peptide and protein systems in various chemical and biological environments.

References

A Comparative Analysis of the Biological Activity of Glycyl-L-alanine and Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the dipeptide Glycyl-L-alanine against its constituent amino acids, glycine and L-alanine. The information presented herein is based on available scientific literature and aims to provide an objective overview supported by experimental data and methodologies for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Glycine, the simplest amino acid, and L-alanine, a non-essential amino acid, are fundamental building blocks of proteins with diverse and significant biological roles.[1][2][3] Glycine is recognized for its functions as an inhibitory neurotransmitter, an anti-inflammatory agent, and a precursor to crucial biomolecules like glutathione.[1][4][5][6] L-alanine is integral to energy metabolism through the glucose-alanine cycle and plays a role in strengthening the immune system.[2][3] The dipeptide this compound, formed from the condensation of glycine and L-alanine, is often utilized in biochemical research for studying peptide bond characteristics.[7] However, its specific biological activities in comparison to its constituent amino acids are less characterized. This guide will explore the known biological functions of each molecule, with a focus on their antioxidant, anti-inflammatory, and cytoprotective properties.

Comparative Biological Activities

While direct comparative studies on the biological activity of this compound versus its constituent amino acids are limited, we can infer potential differences based on the known activities of glycine, L-alanine, and general principles of peptide bioactivity. Peptides can exhibit enhanced or entirely different biological activities compared to their individual amino acids due to their unique structural conformations and interactions with cellular receptors and enzymes.

Antioxidant Activity

Glycine contributes to antioxidant defense primarily as a precursor to glutathione, a major endogenous antioxidant.[5]

L-alanine has been shown to exert antioxidant effects by inducing the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and ferritin. This induction helps protect cells from oxidative stress.

Anti-inflammatory Activity

Glycine exhibits significant anti-inflammatory properties. It can suppress the activation of macrophages and the production of pro-inflammatory cytokines.[4] This is often mediated through the activation of a glycine-gated chloride channel (GlyR) on immune cells, leading to hyperpolarization of the cell membrane and attenuation of inflammatory signaling.

L-alanine 's role in inflammation is less defined than that of glycine. However, some studies suggest it may have protective effects against pro-inflammatory cytokine-induced apoptosis in certain cell types.

This compound : The anti-inflammatory potential of this compound has not been extensively studied. However, various peptides have demonstrated anti-inflammatory effects. The ability of a dipeptide to interact with cell surface receptors or modulate enzymatic pathways involved in inflammation could confer unique anti-inflammatory properties.

Cytoprotective Effects

Glycine is well-documented for its cytoprotective effects, particularly in preventing cell death in models of ischemia-reperfusion injury. It is thought to stabilize cell membranes and prevent the formation of pores that lead to necrosis.

L-alanine also demonstrates cytoprotective actions, which have been linked to the induction of stress-response proteins like heme oxygenase-1.

This compound : As with other biological activities, the direct cytoprotective effects of this compound are an area requiring further investigation. Peptides can influence cell survival pathways, and it is conceivable that this compound could offer cytoprotection through mechanisms that may or may not be similar to its constituent amino acids.

Quantitative Data Summary

A direct quantitative comparison of the biological activities of this compound with glycine and L-alanine from a single study is not available in the current literature. The following table summarizes hypothetical data based on the known activities of the individual amino acids and the potential for dipeptide activity to be different. This is intended for illustrative purposes to guide future research.

Biological Activity AssayGlycine (IC50/EC50)L-alanine (IC50/EC50)This compound (IC50/EC50)Reference
DPPH Radical Scavenging>10 mM>10 mMPotentially <10 mMHypothetical
Nitric Oxide ScavengingModerate ActivityLow ActivityTo Be DeterminedHypothetical
Inhibition of TNF-α in LPS-stimulated Macrophages~1-5 mM>10 mMTo Be DeterminedHypothetical
Cytoprotection (e.g., against H₂O₂-induced cell death)Effective at ~2-10 mMEffective at ~1-5 mMTo Be DeterminedHypothetical

Experimental Protocols

Detailed methodologies for key experiments to assess and compare the biological activities are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare various concentrations of the test compounds (this compound, glycine, L-alanine) and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the test compound or control to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the control reaction and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a substance to scavenge nitric oxide radicals.

Protocol:

  • Nitric oxide is generated from sodium nitroprusside (SNP) in an aqueous solution at physiological pH.

  • Prepare a solution of SNP (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

  • Prepare various concentrations of the test compounds and a positive control (e.g., quercetin).

  • Mix 150 µL of the SNP solution with 50 µL of the test compound or control and incubate at 25°C for 150 minutes.

  • After incubation, add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid) to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 546 nm.

  • The percentage of NO scavenging is calculated using a similar formula as for the DPPH assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells (e.g., macrophages like RAW 264.7 or a cell line relevant to the desired cytoprotection model) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time. In cytotoxicity/cytoprotection studies, a stressor (e.g., hydrogen peroxide or lipopolysaccharide) is added with or before the test compounds.

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Molecular Mechanisms

The biological activities of glycine and L-alanine are mediated through distinct signaling pathways. The potential pathways for this compound remain to be elucidated.

Glycine Anti-inflammatory Signaling

Glycine's anti-inflammatory effects in macrophages are largely attributed to its interaction with the glycine-gated chloride channel (GlyR). This leads to chloride influx, hyperpolarization of the plasma membrane, and a subsequent reduction in the intracellular calcium response to inflammatory stimuli. This, in turn, suppresses the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

Glycine_Anti_inflammatory_Pathway Glycine Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Cl_influx Cl- Influx GlyR->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Ca_influx Reduced Ca2+ Influx Hyperpolarization->Ca_influx NFkB NF-κB Activation ↓ Ca_influx->NFkB Cytokines Pro-inflammatory Cytokine Production ↓ NFkB->Cytokines

Caption: Glycine anti-inflammatory signaling pathway in macrophages.

L-alanine Antioxidant Signaling

L-alanine has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide. The induction of HO-1 is a key mechanism for its cytoprotective and antioxidant effects.

L_Alanine_Antioxidant_Pathway L_Alanine L-alanine Cellular_Signal Intracellular Signaling (e.g., Nrf2 activation) L_Alanine->Cellular_Signal HO1_Gene HO-1 Gene Expression ↑ Cellular_Signal->HO1_Gene HO1_Protein HO-1 Protein Synthesis ↑ HO1_Gene->HO1_Protein Biliverdin Biliverdin (Antioxidant) HO1_Protein->Biliverdin Fe Fe2+ HO1_Protein->Fe CO Carbon Monoxide (Signaling Molecule) HO1_Protein->CO Heme Heme Heme->HO1_Protein Substrate Cytoprotection Cytoprotection & Antioxidant Effects Biliverdin->Cytoprotection Ferritin Ferritin Synthesis ↑ (Iron Sequestration) Fe->Ferritin CO->Cytoprotection Ferritin->Cytoprotection

Caption: L-alanine antioxidant signaling via HO-1 induction.

Experimental Workflow Diagrams

Workflow for In Vitro Antioxidant Assays

Antioxidant_Assay_Workflow Start Start: Prepare Test Compounds (this compound, Glycine, L-alanine) DPPH_Assay DPPH Assay: Mix with DPPH solution Start->DPPH_Assay NO_Assay Nitric Oxide Assay: Mix with SNP solution Start->NO_Assay Incubate_DPPH Incubate 30 min in the dark DPPH_Assay->Incubate_DPPH Incubate_NO Incubate 150 min NO_Assay->Incubate_NO Measure_Abs_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Measure_Abs_DPPH Add_Griess Add Griess Reagent Incubate_NO->Add_Griess Measure_Abs_NO Measure Absorbance at 546 nm Add_Griess->Measure_Abs_NO Calculate_DPPH Calculate % Scavenging & IC50 for DPPH Measure_Abs_DPPH->Calculate_DPPH Calculate_NO Calculate % Scavenging & IC50 for NO Measure_Abs_NO->Calculate_NO End End: Compare Antioxidant Activities Calculate_DPPH->End Calculate_NO->End

Caption: Workflow for in vitro antioxidant activity assessment.

Workflow for Cell-Based Cytoprotection Assay

Cytoprotection_Assay_Workflow Start Start: Seed Cells in 96-well plate Treat Treat cells with Test Compounds (this compound, Glycine, L-alanine) Start->Treat Induce_Stress Induce Cellular Stress (e.g., add H₂O₂) Treat->Induce_Stress Incubate Incubate for a defined period Induce_Stress->Incubate MTT_Assay Perform MTT Assay: Add MTT, Incubate, Solubilize Incubate->MTT_Assay Measure_Abs Measure Absorbance at 570 nm MTT_Assay->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability End End: Compare Cytoprotective Effects Calculate_Viability->End

Caption: Workflow for assessing cytoprotective effects.

Conclusion and Future Directions

Glycine and L-alanine possess distinct and well-characterized biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects, which are mediated by different molecular mechanisms. While this compound is a simple dipeptide, its own biological activity profile is largely unexplored. Based on the principles of peptide chemistry and biology, it is plausible that this compound could exhibit unique activities that are not simply an average of its constituent amino acids.

Future research should focus on directly evaluating the biological activities of this compound using standardized in vitro and in vivo models and comparing these activities to those of glycine and L-alanine. Such studies would elucidate whether the dipeptide offers any advantages in terms of potency, stability, or mechanism of action, which could be valuable for applications in drug development, functional foods, and clinical nutrition. Investigating the signaling pathways modulated by this compound will also be crucial in understanding its potential therapeutic applications.

References

Unveiling the Structural Nuances of Glycyl-L-alanine Polymorphs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of small molecules like the dipeptide Glycyl-L-alanine is critical. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability.

This guide provides a structural comparison of known polymorphic forms of this compound, presenting key experimental data to differentiate and characterize these forms. While comprehensive data on multiple polymorphs of pure this compound is limited in publicly accessible literature, this guide synthesizes available information on a known crystalline form of pure this compound and distinct polymorphs of its hydroiodide monohydrate salt, which serve as a valuable case study in the structural diversity of this dipeptide.

Comparative Crystallographic Data

The primary method for identifying and characterizing polymorphs is single-crystal X-ray diffraction (XRD), which provides definitive information about the crystal structure, including the unit cell dimensions and space group.

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
This compound OrthorhombicP2₁2₁2₁9.6959.5647.437909090690
This compound HI·H₂O (Poly1) MonoclinicP2₁10.9336.3717.70990107.2990-
This compound HI·H₂O (Poly2) MonoclinicP2₁7.7476.43510.94190107.5390520.1

Note: Data for this compound is from studies on single crystals for nonlinear optical applications.[1][2] Data for the hydroiodide monohydrate polymorphs is from a comparative study.[3] The unit cell parameters for Poly1 and Poly2 of the hydroiodide salt are notably different, indicating distinct crystal packing.[3]

Spectroscopic and Thermal Analysis

Vibrational spectroscopy (FTIR and Raman) and thermal analysis (DSC and TGA) are powerful techniques for distinguishing between polymorphs, as different crystal lattices will exhibit unique vibrational modes and thermal behaviors.

This compound (Single Crystal Form)
  • FTIR Spectroscopy: The presence of characteristic peaks corresponding to N-H stretching, C=O stretching, and other vibrational modes of the peptide backbone and amino acid side chains can be used for identification. The hydrogen bonding network in the crystal lattice influences the position and shape of these peaks.[2]

  • Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) show that this form of this compound is stable up to 242°C, with melting and decomposition occurring beyond this temperature.[1][2]

This compound HI·H₂O (Poly2)
  • FTIR and Raman Spectroscopy: The vibrational spectra of Poly2 have been reported and show characteristic peaks for the dipeptide, water molecules, and the influence of the hydroiodide.[3]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): The thermal behavior of Poly2 has been characterized, with a sharp endothermic peak in the DSC curve indicating its melting point.[3] The TGA curve reveals the temperature at which the compound begins to decompose.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research in polymorphism. Below are generalized protocols for the key techniques used in the characterization of this compound polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Single crystals of this compound can be grown by slow evaporation of an aqueous solution at a constant temperature (e.g., 36°C).[2] For the hydroiodide salts, crystallization can be achieved from an aqueous solution containing the dipeptide and hydroiodic acid.[3]

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction patterns are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. Different polymorphs will produce distinct PXRD patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the powdered sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with the neat sample.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different wavenumbers is measured.

  • Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecules. Differences in the hydrogen bonding and molecular conformation between polymorphs will lead to shifts in the peak positions and changes in the peak shapes.

Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and analyzed to generate the Raman spectrum.

  • Analysis: The Raman spectrum provides information about the vibrational modes of the molecule. It is complementary to FTIR spectroscopy and can be particularly sensitive to non-polar bonds and crystal lattice vibrations.

Thermal Analysis (DSC and TGA)
  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a sample pan (e.g., aluminum).

  • Data Acquisition:

    • DSC: The sample and a reference pan are heated or cooled at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • TGA: The mass of the sample is monitored as a function of temperature as it is heated at a controlled rate in a specific atmosphere.

  • Analysis:

    • DSC: The thermogram reveals thermal events such as melting, crystallization, and solid-solid phase transitions as endothermic or exothermic peaks.

    • TGA: The thermogram shows the thermal stability of the compound and any mass loss due to decomposition or desolvation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs.

G Polymorph Screening and Characterization Workflow cluster_0 Polymorph Generation cluster_1 Initial Screening cluster_2 Structural Characterization cluster_3 Data Analysis and Comparison Crystallization Crystallization from various solvents and conditions PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Identify unique patterns DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC Identify different thermal events SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD Select for single crystal analysis Spectroscopy FTIR / Raman Spectroscopy PXRD->Spectroscopy Further characterization DSC->SCXRD Select for single crystal analysis Analysis Structural Comparison and Data Tabulation SCXRD->Analysis Definitive structure Spectroscopy->Analysis Complementary data

Caption: Workflow for Polymorph Screening and Characterization.

References

A Comparative Guide to the Protein-Stabilizing Effects of Glycyl-L-alanine and Glycyl-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the formulation of therapeutic proteins and other biological products, maintaining protein stability is paramount to ensuring efficacy and shelf life. Excipients are crucial in preventing protein denaturation and aggregation. Among the various classes of excipients, small peptides have garnered interest for their potential as protein stabilizers. This guide provides a comparative analysis of two such dipeptides: Glycyl-L-alanine (Gly-Ala) and Glycyl-glycine (Gly-Gly). Due to a lack of direct comparative studies in the published literature, this guide synthesizes information on their physicochemical properties and the established mechanisms of protein stabilization by small solutes to offer a reasoned comparison.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and Glycyl-glycine is essential for understanding their potential interactions with proteins in solution.

PropertyThis compoundGlycyl-glycine
Molecular Formula C5H10N2O3[1][2][3]C4H8N2O3[4][5][6]
Molecular Weight 146.14 g/mol [1][2][3]132.12 g/mol [4][5][6]
Appearance White to off-white crystalline powder[2]White flaky crystal[4]
Water Solubility ~4.78 mol/kg of water at 298.15K[2]Soluble in hot water; 13.4g/100mL at 25°C[4]
Melting Point ~230°C (decomposition)[2]220-240°C (decomposition)[4]
logP -3.7[3]-2.92 to -4.5[5][7]
pKa (Acidic) ~3.52[7]3.139 (at 25℃)[4]
pKa (Basic) ~8.14[7]Not explicitly found

Theoretical Comparison of Stabilizing Effects

In the absence of direct experimental data comparing the two dipeptides, we can infer their potential effects on protein stability based on established principles of osmolyte-protein interactions. Osmolytes can stabilize proteins through several mechanisms, primarily related to their influence on the thermodynamics of protein folding and unfolding.

Preferential Exclusion: Stabilizing osmolytes are often preferentially excluded from the protein surface. This phenomenon makes the solvation of the unfolded state, which has a larger surface area, less favorable, thus shifting the equilibrium towards the compact, folded native state. The extent of preferential exclusion is influenced by the osmolyte's own intermolecular interactions and its interactions with the protein surface.

  • Glycyl-glycine: As a smaller and highly polar molecule, Gly-Gly is expected to be effectively excluded from the protein surface. Its strong hydrogen bonding capabilities with water would contribute to a structured water layer around the protein, reinforcing the preferential exclusion effect.

  • This compound: The presence of the methyl group from the alanine residue introduces a hydrophobic character to the molecule. This might lead to a less pronounced preferential exclusion compared to Gly-Gly, as the methyl group could have some minor favorable interactions with hydrophobic patches on the protein surface.

Modulation of Solvent Properties: Both dipeptides will alter the bulk solvent properties, such as surface tension and viscosity, which can indirectly influence protein stability.

Direct Interactions: While the primary mechanism for small, neutral osmolytes is often preferential exclusion, direct interactions cannot be entirely ruled out. The peptide backbone of both dipeptides can engage in hydrogen bonding.

Based on these principles, Glycyl-glycine is hypothesized to be a more effective protein stabilizer via the preferential exclusion mechanism due to its higher polarity and smaller size, leading to more effective exclusion from the protein surface. The hydrophobic methyl group of this compound might slightly counteract this effect. However, the actual performance can be protein-specific and dependent on the concentration of the dipeptide.

Experimental Protocols

To empirically determine the comparative stabilizing effects of this compound and Glycyl-glycine, a series of biophysical experiments should be conducted. Below is a detailed methodology for a key experiment.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This high-throughput method is used to determine the melting temperature (Tm) of a protein, which is a key indicator of its thermal stability. An increase in Tm in the presence of an excipient indicates a stabilizing effect.

Objective: To compare the change in melting temperature (ΔTm) of a model protein (e.g., Lysozyme or Bovine Serum Albumin) in the presence of varying concentrations of this compound and Glycyl-glycine.

Materials:

  • Purified model protein (e.g., Hen Egg White Lysozyme) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound and Glycyl-glycine stock solutions (e.g., 1 M in the same buffer).

  • SYPRO Orange fluorescent dye (5000x stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the model protein at 0.1 mg/mL.

    • Prepare serial dilutions of this compound and Glycyl-glycine in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM).

    • Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • For each condition, pipette the following into a well:

      • 10 µL of the appropriate dipeptide dilution (or buffer for the control).

      • 10 µL of the 0.1 mg/mL protein solution.

      • 5 µL of the 20x SYPRO Orange dye.

    • Seal the plate securely.

    • Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., using the ROX channel).

    • Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each condition.

    • The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) for each dipeptide concentration by subtracting the Tm of the control (no dipeptide) from the Tm of the sample with the dipeptide.

    • Compare the ΔTm values obtained for this compound and Glycyl-glycine at each concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Protein Solution Protein Solution 96-well Plate 96-well Plate Protein Solution->96-well Plate Dipeptide Solutions Dipeptide Solutions Dipeptide Solutions->96-well Plate SYPRO Orange SYPRO Orange SYPRO Orange->96-well Plate RT-PCR Instrument RT-PCR Instrument 96-well Plate->RT-PCR Instrument Thermal Ramp Fluorescence vs Temp Fluorescence vs Temp Tm Calculation Tm Calculation Fluorescence vs Temp->Tm Calculation ΔTm Comparison ΔTm Comparison Tm Calculation->ΔTm Comparison RT-PCR Instrument->Fluorescence vs Temp

Caption: Workflow for Thermal Shift Assay.

stabilization_mechanism cluster_unfolded Unfolded State cluster_folded Folded State Unfolded Unfolded Protein (High Surface Area) Folded Folded Protein (Low Surface Area) Unfolded->Folded Folding Folded->Unfolded Unfolding GlyGly Glycyl-glycine GlyGly->Unfolded Preferential Exclusion (Strong) GlyAla This compound GlyAla->Unfolded Preferential Exclusion (Moderate)

Caption: Mechanism of Protein Stabilization.

Conclusion

While direct experimental evidence is lacking for a side-by-side comparison, theoretical principles suggest that Glycyl-glycine may offer superior protein stabilization compared to this compound, primarily due to its higher polarity and smaller size, which favor the preferential exclusion mechanism. The methyl group of this compound introduces a hydrophobic character that might slightly diminish this effect. However, the actual performance of these dipeptides as protein stabilizers is likely to be protein-specific and concentration-dependent. The provided experimental protocol for a thermal shift assay offers a robust method for empirically determining their relative efficacy. Further studies are warranted to fully elucidate the comparative advantages of these dipeptides in protein formulation.

References

Unveiling Cellular Dynamics: A Comparative Guide to Isotopic Labeling of Glycyl-L-alanine for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a cell is paramount. Isotopic labeling of small biomolecules provides a powerful lens to track their journey through metabolic pathways, offering insights into cellular uptake, nutrient utilization, and the mechanisms of drug action. This guide offers a comprehensive comparison of isotopically labeled Glycyl-L-alanine as a metabolic tracer, detailing its synthesis, application, and performance relative to other commonly used tracers.

Stable isotope-labeled compounds, where atoms like carbon-12 (¹²C) or nitrogen-14 (¹⁴N) are replaced with their heavier, non-radioactive counterparts (¹³C or ¹⁵N), serve as invaluable tools in metabolic research.[1] These labeled molecules are chemically identical to their native forms, allowing them to participate in biological processes without altering cellular function. Their increased mass, however, makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to trace their metabolic fate.

This guide focuses on the dipeptide this compound, a molecule of interest for studying peptide transport and nitrogen metabolism. We will explore various isotopic labeling strategies for this dipeptide and compare its utility against free amino acid and glucose tracers.

Comparison of Isotopic Tracers for Metabolic Studies

The choice of a tracer is critical and depends on the specific metabolic pathway under investigation. Below is a comparison of isotopically labeled this compound with other common tracers.

Tracer TypeExample(s)Primary Metabolic InsightAdvantagesDisadvantages
Dipeptide [¹³C₃, ¹⁵N]-Glycyl-L-alanine, [¹³C₅]-Glycyl-L-alaninePeptide uptake and transport, nitrogen and carbon metabolism from a dipeptide source.- Directly probes dipeptide transport systems (e.g., PepT1, PepT2).- Can provide a more stable source of amino acids in cell culture compared to free amino acids.- May undergo extracellular hydrolysis, complicating the interpretation of intracellular metabolism.- Synthesis is more complex and costly than for single amino acids or glucose.
Amino Acid [¹⁵N]-Glycine, [¹³C₃]-L-AlanineAmino acid metabolism, nitrogen flux, protein synthesis.[1][2]- Directly traces the fate of individual amino acids.- Commercially available in various labeled forms.- Does not provide information on peptide transport.- Uptake can be influenced by multiple, sometimes overlapping, amino acid transporters.
Glucose [¹³C₆]-GlucoseCentral carbon metabolism, glycolysis, TCA cycle.[3][4][5]- Traces the primary energy source for many cells.- Provides a global view of central carbon metabolism.- Does not directly inform on nitrogen metabolism or peptide/amino acid transport.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be readily achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

  • Fmoc-L-Alanine loaded resin

  • Fmoc-[¹³C₂, ¹⁵N]-Glycine (or other desired labeled Glycine)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: Swell the Fmoc-L-Alanine loaded resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the L-Alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Labeled Glycine:

    • Dissolve Fmoc-[¹³C₂, ¹⁵N]-Glycine, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin extensively with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added labeled Glycine using 20% piperidine in DMF. Wash the resin thoroughly.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the labeled this compound using reverse-phase HPLC.

  • Verification: Confirm the mass of the final product using mass spectrometry to ensure the correct incorporation of the isotopic labels.

Cell Culture Tracer Study Protocol

This protocol outlines a general procedure for using isotopically labeled this compound to trace its metabolism in a mammalian cell culture system.

Materials:

  • Mammalian cell line of interest

  • Basal cell culture medium lacking glycine and alanine

  • Dialyzed fetal bovine serum (FBS)

  • Isotopically labeled [¹³C₅, ¹⁵N₂]-Glycyl-L-alanine

  • Unlabeled this compound (for control)

  • Cell culture plates or flasks

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS for metabolite analysis

Protocol:

  • Cell Seeding: Seed the cells in culture plates or flasks and allow them to attach and grow to the desired confluency.

  • Media Preparation: Prepare the experimental media by supplementing the basal medium with either the isotopically labeled this compound or the unlabeled control at a defined concentration.

  • Tracer Incubation:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared experimental media (with or without the labeled tracer) to the cells.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic flux.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Wash the cells quickly with cold PBS.

    • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS/MS to identify and quantify the isotopically labeled this compound and its downstream metabolites.

Visualizing the Workflow and Metabolic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the metabolic fate of the tracer.

experimental_workflow cluster_synthesis Synthesis of Labeled this compound cluster_cell_culture Tracer Study in Cell Culture Labeled_Glycine Isotopically Labeled Glycine (e.g., ¹³C, ¹⁵N) SPPS Solid-Phase Peptide Synthesis Labeled_Glycine->SPPS Alanine_Resin L-Alanine on Solid Support Alanine_Resin->SPPS Labeled_Dipeptide Labeled This compound SPPS->Labeled_Dipeptide Tracer_Addition Add Labeled Dipeptide Labeled_Dipeptide->Tracer_Addition Cell_Culture Mammalian Cell Culture Cell_Culture->Tracer_Addition Incubation Time-Course Incubation Tracer_Addition->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS

Experimental workflow for isotopic labeling and tracer studies.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Labeled_Gly_Ala [¹³C, ¹⁵N]-Glycyl-L-alanine PepT1_2 Peptide Transporters (PepT1/PepT2) Labeled_Gly_Ala->PepT1_2 Uptake Hydrolysis Peptidases Labeled_Gly_Ala->Hydrolysis Extracellular Hydrolysis Int_Labeled_Gly_Ala [¹³C, ¹⁵N]-Glycyl-L-alanine Int_Labeled_Gly_Ala->Hydrolysis Intracellular Hydrolysis Labeled_Glycine [¹³C, ¹⁵N]-Glycine Nitrogen_Metabolism Nitrogen Metabolism (e.g., Nucleotide Synthesis) Labeled_Glycine->Nitrogen_Metabolism Protein_Synthesis Protein Synthesis Labeled_Glycine->Protein_Synthesis Labeled_Alanine [¹³C]-L-Alanine Carbon_Metabolism Central Carbon Metabolism (TCA Cycle) Labeled_Alanine->Carbon_Metabolism Labeled_Alanine->Protein_Synthesis PepT1_2->Int_Labeled_Gly_Ala Hydrolysis->Labeled_Glycine Hydrolysis->Labeled_Alanine

Potential metabolic fate of labeled this compound.

By employing isotopically labeled this compound, researchers can gain valuable insights into the complex and dynamic processes of peptide transport and metabolism. This guide provides a foundational framework for designing and executing such tracer studies, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Glycyl-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Glycyl-L-alanine.

Physicochemical Data for this compound

Understanding the fundamental properties of a substance is the first step in its safe management.

PropertyData
Molecular Formula C5H10N2O3[1]
Molecular Weight 146.14 g/mol [1]
Appearance White powder[2]
Hazards Identification Not classified as a hazardous substance.[2][3][4] However, some safety data sheets (SDS) for similar compounds or mixtures containing this compound may indicate potential for skin and eye irritation.[5] It is recommended to handle with standard laboratory precautions.

Standard Operating Procedure for Disposal

Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2][5]

  • Handle the substance in a well-ventilated area to avoid inhalation of dust particles.[2][5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled waste container.

  • Aqueous Solutions: Do not discharge aqueous solutions containing this compound into the sewer system.[2][5] Collect these solutions in a separate, sealed, and properly labeled container for hazardous waste.

  • Container Management: Use containers that are compatible with the chemical.[6] The original container is often a suitable choice if it is in good condition.[7] Keep waste containers closed except when adding waste.[6][8][9]

3. Storage of Chemical Waste:

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][9]

  • Ensure that the SAA is a secondary containment system to prevent spills from reaching drains.[8]

  • Segregate this compound waste from incompatible materials, such as strong acids or bases, to prevent reactions.[7]

4. Final Disposal:

  • The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[2][5] This can involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[2][5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[8][9]

5. Empty Container Disposal:

  • A container that has held this compound can typically be disposed of as regular trash after it has been emptied of all contents, leaving as little residue as possible.[8]

  • Before disposal, deface or remove any chemical labels from the empty container.[8]

  • If the container held what is considered an "acute hazardous waste," it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[6][8]

Visualizing the Disposal Workflow

The following diagrams illustrate the key processes and logical relationships in the proper disposal of this compound.

Gylcyl_L_alanine_Disposal_Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Off-Site Treatment A This compound Waste (Solid or Aqueous) B Segregate Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Institutional EHS or Waste Contractor D->E F Arrange for Pickup E->F G Controlled Incineration or Licensed Chemical Destruction F->G

Caption: Step-by-step workflow for the disposal of this compound.

Logical_Relationships_Disposal cluster_lab_practices Laboratory Practices cluster_compliance Regulatory Compliance cluster_outcome Desired Outcome A Safe Handling (PPE, Ventilation) D Segregation of Incompatible Wastes A->D B Waste Minimization E Designated Storage (SAA) B->E C Proper Labeling C->E G Safe and Environmentally Responsible Disposal D->G F Use of Licensed Disposal Facilities E->F F->G

Caption: Logical relationships in chemical waste management.

References

Essential Safety and Operational Protocols for Handling Glycyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Glycyl-L-alanine. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. While this compound is not classified as a hazardous substance, its toxicological properties have not been thoroughly investigated, warranting careful handling.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRequired EquipmentSpecifications and Remarks
Eye Protection Safety Goggles or GlassesShould be worn to protect against dust particles and potential splashes.[1]
Hand Protection Chemical-Resistant GlovesWear compatible gloves to prevent skin contact.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRecommended, especially in situations where dust formation is likely or ventilation is inadequate, to avoid inhalation.[1]
Body Protection Laboratory Coat & Protective ClothingWear a lab coat and appropriate clothing to prevent skin exposure.[1]

Operational Plan: Safe Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don Personal Protective Equipment (PPE) B Ensure proper ventilation (e.g., fume hood) A->B Verify safety measures C Weigh this compound B->C Proceed with substance D Perform experimental procedure C->D Use in experiment E Decontaminate work surfaces D->E After experiment completion F Dispose of waste E->F Segregate waste G Remove and dispose of PPE F->G After waste disposal H Wash hands thoroughly G->H Final safety step

Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:

  • Preparation :

    • Always wear the recommended personal protective equipment (PPE) as detailed in the table above.[1]

    • Ensure adequate ventilation in the work area. A fume hood is recommended, especially when handling the powdered form, to prevent inhalation of dust.[1]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Prevent ingestion and inhalation of the substance.[1]

    • Avoid prolonged or repeated exposure.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Procedure :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean and decontaminate all work surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE.

    • Wash any contaminated clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection :

  • Solid Waste : Collect unused this compound and any contaminated solids (e.g., weigh paper, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Should not be disposed of down the drain.[1] Collect any solutions containing this compound in a labeled, sealed container for hazardous waste pickup.

  • Contaminated Materials : Any materials, such as gloves or lab coats, that have come into contact with the chemical should be disposed of as hazardous waste.

Disposal Method :

  • The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and procedures, as local regulations may vary.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for 10 to 15 minutes, holding eyelids open. Consult an ophthalmologist.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-L-alanine
Reactant of Route 2
Reactant of Route 2
Glycyl-L-alanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。